Product packaging for Cariprazine-d8(Cat. No.:)

Cariprazine-d8

Cat. No.: B13443099
M. Wt: 435.5 g/mol
InChI Key: KPWSJANDNDDRMB-KEWKYEQZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cariprazine-d8, with the CAS number 1308278-50-3, is a deuterium-labeled isotopologue of the atypical antipsychotic drug cariprazine, specifically designed for use in research and development . This compound, with a molecular formula of C21H24D8Cl2N4O and a molecular weight of 435.46, serves as a crucial internal standard in bioanalytical methods . Its primary application is in the accurate quantification of cariprazine and its active metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR), in various biological matrices using techniques like LC-MS/MS, thereby improving the precision and reliability of pharmacokinetic and metabolism studies . The parent drug, cariprazine, is a dopamine D3/D2 receptor partial agonist with a unique preference for the D3 receptor, and it also acts as a partial agonist at the serotonin 5-HT1A receptor . This distinct pharmacological profile underlies its efficacy in treating schizophrenia, bipolar mania, and depressive episodes associated with bipolar I disorder, with a noted positive impact on negative symptoms . Cariprazine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form its active metabolites, which have notably long half-lives, especially didesmethyl cariprazine (DDCAR) . This compound, as a stable isotope-labeled analog, is an indispensable tool for researchers investigating the complex metabolic fate, absorption, distribution, and elimination of this important therapeutic agent. The product is provided as an off-white to white powder and must be stored in a 2-8°C refrigerator . This compound is intended for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32Cl2N4O B13443099 Cariprazine-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H32Cl2N4O

Molecular Weight

435.5 g/mol

IUPAC Name

3-[4-[2,2-dideuterio-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-bis(trideuteriomethyl)urea

InChI

InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i1D3,2D3,11D2

InChI Key

KPWSJANDNDDRMB-KEWKYEQZSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)NC1CCC(CC1)CC([2H])([2H])N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C([2H])([2H])[2H]

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Cariprazine-d8

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cariprazine is an atypical antipsychotic utilized in the management of schizophrenia and bipolar disorder, notable for its partial agonist activity at dopamine D2 and D3 receptors.[1][2] Cariprazine-d8, a deuterated isotopologue of Cariprazine, serves as a critical internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification in complex biological matrices.[3] This guide provides an in-depth overview of a feasible synthetic route for this compound, detailed protocols for its characterization using modern analytical techniques, and a summary of its physicochemical properties. Furthermore, it outlines the established signaling pathway of Cariprazine to provide a complete pharmacological context.

Synthesis of this compound

The synthesis of this compound involves the introduction of eight deuterium atoms into the Cariprazine molecule. The most common positions for deuteration are the N,N-dimethylurea moiety and the ethyl bridge connecting the cyclohexane and piperazine rings. The synthetic strategy is adapted from established routes for Cariprazine, utilizing deuterated starting materials.[4][5][6] A feasible approach involves the acylation of a deuterated amine precursor with a deuterated carbamoyl chloride.

A plausible retrosynthetic analysis for Cariprazine suggests that a key final step is the formation of the urea linkage.[7] A common patented method involves the reaction of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine with dimethylcarbamoyl chloride.[4][6] To synthesize this compound, the N,N-dimethyl groups and the two methylene groups of the ethyl linker would be deuterated.

Proposed Synthetic Workflow

The synthesis can be envisioned as a convergent process where two key fragments are prepared and then coupled.

G cluster_0 Synthesis of Deuterated Precursor A cluster_1 Synthesis of Deuterated Precursor B cluster_2 Final Coupling Reaction A1 1-(2,3-Dichlorophenyl)piperazine A3 Intermediate 1 A1->A3 Alkylation A2 Bromoacetyl-d2-bromide A2->A3 A5 trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl-d4)cyclohexanamine (Precursor A) A3->A5 Reduction A4 Lithium Aluminum Deuteride (LAD) A4->A5 P_A Precursor A B1 Phosgene B3 Dimethylcarbamoyl-d6 chloride (Precursor B) B1->B3 B2 Dimethylamine-d6 B2->B3 P_B Precursor B Final This compound P_A->Final Acylation P_B->Final Purification Purification (Crystallization) Final->Purification

Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis

This protocol is an illustrative adaptation based on known methods for Cariprazine synthesis.[4][6]

Step 1: Synthesis of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl-1,1,2,2-d4)cyclohexanamine (Precursor A)

  • Alkylation: To a solution of 1-(2,3-dichlorophenyl)piperazine in a suitable aprotic solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and trans-4-(2-bromoethyl-1,1,2,2-d4)cyclohexan-1-amine.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling, filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Synthesis of N,N-di(methyl-d3)carbamoyl chloride (Precursor B)

  • Reaction: Bubble phosgene gas through a cooled solution of dimethylamine-d6 hydrochloride in an inert solvent like toluene.

  • Purification: The resulting N,N-di(methyl-d3)carbamoyl chloride can be isolated by distillation under reduced pressure. Caution: Phosgene is extremely toxic.

Step 3: Final Coupling to Yield this compound

  • Reaction: To a three-necked flask, add Precursor A (1.0 eq), dichloromethane as the solvent, and an aqueous solution of a base like sodium hydroxide (20%).[4]

  • Addition: Cool the mixture to 10-15 °C and add N,N-di(methyl-d3)carbamoyl chloride (Precursor B, 1.5 eq) dropwise.

  • Stirring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by HPLC.[4]

  • Work-up and Purification: Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude this compound can be purified by crystallization from a suitable solvent system, such as n-heptane/dichloromethane, to yield a white to off-white solid.[6]

Characterization of this compound

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed through a series of analytical tests.

Physicochemical and Analytical Data

The following tables summarize the key quantitative data for this compound.

Table 1: General Properties of this compound

PropertyValueReference
Chemical Formula C₂₁H₂₄D₈Cl₂N₄O[3][8]
Molecular Weight 435.46 g/mol [8][9]
CAS Number 1308278-69-4 / 1308278-50-3[3][10]
Appearance Neat / White to Off-White Solid[9]
Storage Temperature -20°C[9][10]

Table 2: Analytical Specifications

AnalysisSpecificationReference
Purity (HPLC) >95%[9]
Isotopic Enrichment ≥98 atom % D(Typical for commercial standards)
Chemical Identity Conforms to structure via ¹H-NMR, MS(Standard analytical requirement)
Characterization Workflow

A standard workflow ensures the comprehensive analysis of the final product.

G Start Synthesized this compound HPLC HPLC Analysis Start->HPLC Assess Purity MS Mass Spectrometry (LC-MS/MS) Start->MS Confirm Mass NMR NMR Spectroscopy (¹H-NMR, ¹³C-NMR) Start->NMR Confirm Structure Purity Chemical Purity (>95%) HPLC->Purity Identity Molecular Weight Confirmation (m/z = 436.2 [M+H]⁺) MS->Identity Structure Structural Confirmation & Isotopic Enrichment NMR->Structure Final Certified Reference Material Purity->Final Identity->Final Structure->Final

Caption: Standard analytical workflow for this compound.
Experimental Protocols: Characterization

2.3.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the chemical purity of this compound.

  • Instrumentation: HPLC system with a UV detector (e.g., Waters Alliance e2695).[11]

  • Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 150 mm x 4.6 mm, 3.5 µm).[11]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). A 50:50 (v/v) ratio is a good starting point.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 216 nm.[11]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 10-50 µg/mL.[11]

  • Analysis: Inject 10-20 µL of the sample solution. Purity is calculated based on the area percentage of the principal peak relative to the total peak area.

2.3.2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and isotopic incorporation.

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (e.g., SCIEX QTRAP 5500).[11]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Analysis: The sample is introduced via an LC system similar to the one described for HPLC analysis. The mass spectrometer is set to scan for the protonated molecular ion [M+H]⁺. For this compound, the expected m/z value would be approximately 436.2. High-resolution mass spectrometry can be used to confirm the elemental composition.

2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and the location of deuterium labels.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H-NMR Analysis: The ¹H-NMR spectrum of this compound is expected to be similar to that of Cariprazine, but with significant signal reduction or absence for the N,N-dimethyl protons and the protons on the ethyl bridge, confirming successful deuteration.[12]

  • ¹³C-NMR Analysis: The ¹³C-NMR spectrum will show characteristic shifts for the carbon atoms. Carbons bonded to deuterium will exhibit triplet patterns due to C-D coupling and will be of lower intensity.

Mechanism of Action: Signaling Pathway

While this compound is used as an analytical tool, its pharmacological activity is identical to that of non-deuterated Cariprazine. The therapeutic effects are believed to be mediated through a combination of partial agonist activity at central dopamine D2/D3 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[13][14] Cariprazine exhibits a notably higher affinity for the D3 receptor compared to the D2 receptor.[10][15]

G cluster_0 Cariprazine Receptor Interactions cluster_1 Cellular Response Cariprazine Cariprazine D3 Dopamine D3 Receptor Cariprazine->D3 Partial Agonist (High Affinity) D2 Dopamine D2 Receptor Cariprazine->D2 Partial Agonist HT1A Serotonin 5-HT1A Receptor Cariprazine->HT1A Partial Agonist HT2A Serotonin 5-HT2A Receptor Cariprazine->HT2A Antagonist HT2B Serotonin 5-HT2B Receptor Cariprazine->HT2B Antagonist Response_Agonist Modulated Agonist Response (Stabilizes Dopaminergic Tone) D3->Response_Agonist D2->Response_Agonist HT1A->Response_Agonist Response_Antagonist Blocked Response (Reduces Serotonergic Hyperactivity) HT2A->Response_Antagonist HT2B->Response_Antagonist

Caption: Signaling pathway and receptor profile of Cariprazine.

This dual action as a partial agonist allows Cariprazine to modulate dopaminergic activity, reducing it in hyperdopaminergic states and enhancing it in hypodopaminergic states.[1] This profile is thought to contribute to its efficacy against a broad spectrum of symptoms in schizophrenia and bipolar disorder.[1][16]

References

A Technical Guide to the Mechanism and Application of Cariprazine-d8 as an Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cariprazine is a third-generation atypical antipsychotic with a unique pharmacological profile, primarily acting as a dopamine D3/D2 receptor partial agonist.[1] Its clinical efficacy in treating schizophrenia and bipolar disorder necessitates robust and accurate methods for its quantification in biological matrices.[1][2] This is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity. The accuracy of LC-MS/MS quantification relies heavily on the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.

This technical guide details the mechanism of action of Cariprazine-d8, a deuterated analog of the parent drug, as an internal standard. It explores the physicochemical principles that make stable isotope-labeled standards the ideal choice for mass spectrometry and provides a detailed experimental protocol for the quantification of Cariprazine in human plasma.

Pharmacological Context: The Significance of Cariprazine

Cariprazine's therapeutic effects are believed to be mediated through a combination of partial agonism at dopamine D2/D3 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[1][3] It exhibits a notably high affinity for the D3 receptor, which may contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[4][5][6] Given its complex pharmacology and metabolism into two active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), precise measurement of the parent compound is fundamental to understanding its exposure-response relationship.[5][7]

G cluster_0 Cariprazine Action cluster_1 Clinical Outcomes Cariprazine Cariprazine D3 Dopamine D3 Receptor Cariprazine->D3 Partial Agonist (High Affinity) D2 Dopamine D2 Receptor Cariprazine->D2 Partial Agonist HT1A Serotonin 5-HT1A Receptor Cariprazine->HT1A Partial Agonist HT2A Serotonin 5-HT2A Receptor Cariprazine->HT2A Antagonist Negative ↓ Negative Symptoms D3->Negative Cognitive ↑ Cognitive Function D3->Cognitive Positive ↓ Positive Symptoms D2->Positive Mood Mood Stabilization HT1A->Mood HT2A->Positive

Caption: Pharmacodynamic signaling pathway of Cariprazine.

The Role of an Internal Standard in LC-MS/MS

The "mechanism of action" of this compound is not pharmacological; it is analytical. As an internal standard, its purpose is to ensure the accuracy and precision of quantification by correcting for procedural variations. Mass spectrometry is highly sensitive, but the analyte signal can be affected by several factors, including incomplete extraction recovery, sample degradation, and matrix effects (ion suppression or enhancement).

An ideal internal standard behaves identically to the analyte during sample preparation and analysis but is distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because they fulfill these criteria perfectly.

Core Principles of this compound as an Internal Standard:

  • Chemical and Physical Identity : this compound is chemically identical to Cariprazine, except that eight hydrogen atoms have been replaced with deuterium. This substitution results in a negligible difference in polarity and chemical properties, ensuring it co-elutes during chromatography and has the same extraction efficiency.

  • Mass Differentiation : The mass spectrometer can easily distinguish this compound from Cariprazine due to the mass difference (8 Daltons).

  • Correction for Variability : Because this compound behaves like the analyte, any sample loss during extraction or signal suppression in the ion source will affect both compounds proportionally. The ratio of the analyte's response to the internal standard's response remains constant. Quantification is based on this stable ratio, leading to highly reliable results.

G cluster_workflow Analytical Process cluster_variation Sources of Variation cluster_correction Correction Principle SamplePrep Sample Preparation (e.g., Extraction) LC_Separation LC Separation SamplePrep->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS_Detection MS Detection Ionization->MS_Detection Loss Extraction Loss Loss->SamplePrep Analyte Cariprazine (Analyte) IS This compound (IS) Suppression Ion Suppression Suppression->Ionization Ratio Ratio (Analyte / IS) Analyte->Ratio IS->Ratio Result Accurate Quantification Ratio->Result Remains Constant

Caption: Logical diagram of internal standard correction.

Experimental Protocol: Quantification of Cariprazine in Human Plasma

The following is a representative LC-MS/MS method for the quantification of Cariprazine, adapted from established protocols for antipsychotic drug analysis.

Workflow Overview

A robust bioanalytical workflow is essential for generating reliable data. The process begins with sample collection and culminates in the calculation of the analyte concentration based on a calibration curve.

G Plasma 1. Collect Plasma Sample Spike 2. Spike with this compound (IS) Plasma->Spike Precipitate 3. Protein Precipitation (MeOH/ZnSO4) Spike->Precipitate Centrifuge 4. Centrifuge to Pellet Proteins Precipitate->Centrifuge Supernatant 5. Transfer & Dilute Supernatant Centrifuge->Supernatant Inject 6. Inject into LC-MS/MS System Supernatant->Inject Process 7. Generate Calibration Curve & Quantify Analyte Inject->Process

Caption: Bioanalytical workflow for Cariprazine quantification.
Detailed Methodologies

Sample Preparation (Protein Precipitation)

  • Aliquot Sample : Transfer 50 µL of human plasma (from calibrators, quality control samples, or unknown samples) into a microcentrifuge tube.

  • Add Internal Standard : Add 100 µL of a protein precipitation solvent (e.g., a 70:30 v/v mixture of methanol and 0.1M aqueous zinc sulfate) that has been pre-spiked with this compound to a working concentration.

  • Vortex : Vortex the mixture briefly to ensure thorough mixing and protein denaturation.

  • Centrifuge : Centrifuge the samples at high speed (e.g., 18,000 x g) for five minutes to pellet the precipitated proteins.

  • Transfer and Dilute : Carefully transfer 100 µL of the clear supernatant to a 96-well plate and dilute with 100 µL of pure water.

  • Mix : Mix the plate for three minutes before placing it in the autosampler for analysis.

Liquid Chromatography Conditions

The goal of the LC system is to separate Cariprazine from other endogenous matrix components before it enters the mass spectrometer.

ParameterSpecification
System UPLC System (e.g., ACQUITY UPLC I-Class)[3]
Column C18 Reversed-Phase Column
Mobile Phase A 10 mmol/L Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B 10 mmol/L Ammonium Formate in Methanol + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient Gradient elution is used to effectively separate analytes.
Injection Volume 15 µL
Column Temp. 40 °C

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

ParameterSpecification
System Triple Quadrupole Mass Spectrometer (e.g., Xevo TQ-S micro)[3]
Ionization Mode Electrospray Ionization, Positive (ESI+)[3]
Capillary Voltage 4000 V
Gas Temp. 350 °C
MRM Transitions See Table below

MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cariprazine (Analyte) 427.2207.1
This compound (IS) 435.2215.1
Note: MRM transitions for Cariprazine are based on published methods. The transition for this compound is predicted based on the addition of 8 Daltons to the precursor and product ions, assuming the deuterium labels are on the stable part of the molecule that is retained in the fragment.

Quantitative Data and Performance

Method validation is performed to ensure the analytical method is accurate, precise, and reliable for its intended purpose. The following table summarizes typical performance characteristics for a validated Cariprazine assay.

Performance ParameterTypical Result
Linearity Range 2.88 – 480 ng/mL[3]
Correlation Coefficient (r²) > 0.99
Precision (%CV) ≤ 8.7%[3]
Repeatability (%CV) ≤ 7.4%[3]
Matrix Effects Minimal, with IS correction ratios between 0.88 and 1.14[3]
Extraction Recovery Consistent and reproducible

Conclusion

This compound serves as an indispensable tool in the bioanalysis of Cariprazine. Its mechanism as an internal standard is rooted in its near-identical physicochemical behavior to the unlabeled analyte, combined with its mass-based distinguishability. By co-eluting and experiencing the same procedural variations and matrix effects, this compound allows for a highly accurate and precise ratiometric quantification. The implementation of a validated LC-MS/MS method using a deuterated internal standard is fundamental for reliable pharmacokinetic and clinical research, ultimately supporting the safe and effective use of Cariprazine in clinical practice.

References

An In-depth Technical Guide to the Certificate of Analysis Specifications for Cariprazine-d8

Author: BenchChem Technical Support Team. Date: November 2025

Introduction for Researchers, Scientists, and Drug Development Professionals

Cariprazine-d8 is the deuterium-labeled version of Cariprazine, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] As a stable isotope-labeled (SIL) internal standard, this compound is a critical tool in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of pharmacokinetic and metabolic studies.[2] A Certificate of Analysis (CoA) for this compound is a formal document that provides verified data on its identity, purity, and quality, assuring researchers of its suitability for its intended analytical application. This guide details the typical specifications found on a CoA for this compound, the experimental methods used to determine these specifications, and the logical workflow of the certification process.

Certificate of Analysis: Typical Specifications

The following table summarizes the key analytical data and acceptance criteria for a representative batch of this compound solid reference material.

Parameter Test Method Specification Example Result
Identification
AppearanceVisual InspectionWhite to Off-White or Pale Beige SolidConforms[3][4]
Mass Spectrometry (MS)ESI-MSConforms to the theoretical mass of the molecular ionConforms
¹H NMR Spectroscopy¹H NMRConforms to the structureConforms
Assay
Purity by HPLCHPLC-UV≥95%99.35%[4][5]
Physical Properties
Molecular Formula-C₂₁H₂₄D₈Cl₂N₄OC₂₁H₂₄D₈Cl₂N₄O[2][5]
Molecular Weight-435.46 g/mol 435.46 g/mol [5][6]
CAS Number-1308278-69-41308278-69-4[5]
General Information
Storage Condition-Long-term storage at -20°C, under inert atmosphere-20°C[3][5]
Solubility-Soluble in DMSO (Slightly), Methanol (Slightly)Conforms[3]

Detailed Experimental Protocols

The specifications outlined in the Certificate of Analysis are verified through rigorous analytical testing. The methodologies for these key experiments are detailed below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of this compound by separating it from any potential impurities.

  • Instrumentation : A standard HPLC system equipped with a UV detector (e.g., Agilent 1260 Infinity II) is used.[4]

  • Column : A reverse-phase C18 column, such as an Inertsil ODS-3 (250 mm × 4.6 mm, 5 µm), is commonly employed.

  • Mobile Phase : A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a 50:50 (v/v) mixture of 0.05M Ammonium Acetate Buffer (pH adjusted to 4.8 with acetic acid) and Acetonitrile.

  • Flow Rate : A constant flow rate, typically 1.0 mL/min, is maintained.

  • Detection : The UV detector is set to a wavelength where the analyte has maximum absorbance, such as 216 nm.

  • Procedure : A solution of this compound is prepared in a suitable diluent (e.g., 50:50 Acetonitrile:Water) and injected into the HPLC system. The retention time for the main peak is recorded (e.g., approximately 5.1 minutes). Purity is calculated by comparing the area of the main this compound peak to the total area of all peaks in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to confirm the molecular weight and elemental composition of the compound.

  • Instrumentation : A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an Electrospray Ionization (ESI) source, is used.

  • Procedure : A dilute solution of this compound is introduced into the mass spectrometer. The instrument is set to detect positive ions. The resulting mass spectrum is analyzed for the presence of the molecular ion [M+H]⁺. For this compound (MW = 435.46), the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 436.47. The observed mass must match the theoretical mass within a narrow tolerance, confirming the identity and isotopic enrichment of the compound.

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the molecule, confirming the arrangement of atoms.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄, is used.

  • Procedure : A small amount of the this compound sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting ¹H NMR spectrum is analyzed. For this compound, the signals corresponding to the protons on the deuterated positions (piperazine ring and methyl groups) will be absent or significantly diminished compared to the spectrum of non-deuterated Cariprazine. The remaining signals must be consistent with the expected chemical shifts and splitting patterns for the protons in the rest of the molecule, confirming its structure.

Mandatory Visualizations

The following diagram illustrates the standard workflow for the quality control and certification of a batch of this compound reference material.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_review Data Review & Certification raw_material Raw Material Procurement synthesis Chemical Synthesis of this compound raw_material->synthesis purification Purification & Isolation synthesis->purification sampling Batch Sampling purification->sampling hplc Purity Assay (HPLC) sampling->hplc ms Identity (Mass Spec) sampling->ms nmr Structure (NMR) sampling->nmr appearance Appearance Test sampling->appearance data_review Data Compilation & Review hplc->data_review ms->data_review nmr->data_review appearance->data_review spec_check Check Against Specifications data_review->spec_check spec_check->purification Fail coa_gen Certificate of Analysis Generation spec_check->coa_gen Pass

References

Navigating the Landscape of Cariprazine-d8 Reference Standards: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the atypical antipsychotic cariprazine, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results. This in-depth technical guide provides a comprehensive overview of the commercial suppliers of Cariprazine-d8, a commonly used deuterated internal standard, and offers detailed insights into its application in bioanalytical methods.

Commercial Availability and Comparative Analysis

This compound is available from several reputable suppliers of reference standards. To facilitate the selection process for research laboratories, the following table summarizes the key specifications of this compound offered by prominent commercial vendors. It is important to note that while general purity information is often readily available, detailed specifications such as exact purity and isotopic enrichment are typically found on the lot-specific Certificate of Analysis (CoA), which may require a product purchase or direct inquiry to access.

SupplierProduct NumberFormatPurityIsotopic EnrichmentCAS Number
LGC Standards TRC-C183492Neat Solid>95% (HPLC)[1]Not specified1308278-69-4[1]
Sigma-Aldrich (Cerilliant) C-249Solution (100 µg/mL in Acetonitrile:Water with 1% 1M HCl)Not specified on product page (Certified Reference Material)Not specified1308278-50-3
Clearsynth CS-T-94074Neat SolidNot specifiedNot specified1308278-69-4[2]
MedchemExpress HY-14763S1Neat Solid99.51%Not specified1308278-69-4

Synthesis of this compound: A Plausible Approach

While specific, publicly available, step-by-step synthetic procedures for this compound are not readily found in the scientific literature, a plausible synthetic route can be conceptualized based on the known synthesis of cariprazine and general methodologies for deuterium labeling. The deuterated isotopologues are typically introduced via deuterated starting materials. A potential retrosynthetic analysis suggests that a key intermediate, a deuterated analog of trans-4-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-ethyl}-cyclohexylamine, would be reacted with a deuterated dimethylcarbamoyl chloride.

cluster_synthesis Plausible Synthesis of this compound A Deuterated Piperazine Intermediate C Coupling Reaction A->C B Deuterated Cyclohexylamine Intermediate B->C D This compound C->D Final Acylation

Caption: Plausible synthetic pathway for this compound.

Bioanalytical Application: A Representative LC-MS/MS Protocol

This compound is an ideal internal standard for the quantification of cariprazine in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the analyte and the deuterated internal standard allows for the correction of variability in sample preparation and instrument response. While a universally standardized protocol does not exist, the following represents a detailed, typical methodology for such an analysis.

1. Sample Preparation: Protein Precipitation

This method is commonly employed for its simplicity and efficiency in removing the majority of proteins from the plasma sample.

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a precipitating agent (e.g., acetonitrile or methanol) containing this compound at a known concentration (e.g., 50 ng/mL).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography

The chromatographic separation is crucial for isolating cariprazine and this compound from other endogenous plasma components.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is suitable for this separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, which is then ramped up to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: A flow rate of 0.4 mL/min is commonly used.

  • Injection Volume: 5-10 µL of the prepared sample supernatant.

3. Tandem Mass Spectrometry

Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode and multiple reaction monitoring (MRM).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Cariprazine: The precursor ion (Q1) would be the protonated molecule [M+H]+, and the product ion (Q3) would be a specific fragment ion.

    • This compound: The precursor ion (Q1) would be the protonated deuterated molecule [M+H]+, and the product ion (Q3) would be the corresponding fragment ion.

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte to achieve maximum sensitivity.

cluster_workflow Bioanalytical Workflow A Plasma Sample Collection B Addition of this compound Internal Standard A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis E->F G Data Processing and Quantification F->G

Caption: Experimental workflow for bioanalysis of cariprazine.

Mechanism of Action: Cariprazine's Signaling Pathway

Cariprazine's therapeutic effects are primarily attributed to its partial agonism at dopamine D2 and D3 receptors, with a higher affinity for the D3 receptor. This dual action modulates dopaminergic neurotransmission in different brain regions. Additionally, cariprazine exhibits partial agonism at serotonin 5-HT1A receptors and acts as an antagonist at 5-HT2B receptors.

cluster_pathway Cariprazine Signaling Pathway Cariprazine Cariprazine D3_Receptor Dopamine D3 Receptor Cariprazine->D3_Receptor Partial Agonist (High Affinity) D2_Receptor Dopamine D2 Receptor Cariprazine->D2_Receptor Partial Agonist _5HT1A_Receptor Serotonin 5-HT1A Receptor Cariprazine->_5HT1A_Receptor Partial Agonist _5HT2B_Receptor Serotonin 5-HT2B Receptor Cariprazine->_5HT2B_Receptor Antagonist Cellular_Response Modulation of Neuronal Activity D3_Receptor->Cellular_Response D2_Receptor->Cellular_Response _5HT1A_Receptor->Cellular_Response _5HT2B_Receptor->Cellular_Response

Caption: Cariprazine's primary receptor interactions.

References

An In-depth Technical Guide on the Metabolism of Cariprazine-d8 and its Potential for Isotopic Exchange

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolism of cariprazine, a potent antipsychotic agent, and extends this understanding to its deuterated analog, cariprazine-d8. The document delves into the established metabolic pathways of cariprazine, primarily mediated by cytochrome P450 enzymes, leading to the formation of its major active metabolites. Furthermore, this guide explores the theoretical implications of deuterium substitution on the metabolism of this compound, focusing on the kinetic isotope effect. The potential for in-vitro and in-vivo isotopic exchange is also discussed. Detailed experimental protocols for studying drug metabolism and isotopic exchange are provided to facilitate further research in this area. Quantitative data from existing literature on cariprazine pharmacokinetics are summarized in tabular format. Finally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the underlying processes.

Introduction

Cariprazine is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[1] It acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors.[1][2] The metabolism of cariprazine is a critical determinant of its pharmacokinetic profile and overall clinical efficacy. Cariprazine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 enzyme and to a lesser extent by CYP2D6.[2][3] This metabolic process leads to the formation of two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), which contribute significantly to the therapeutic effect of the parent drug.[4]

This compound is a deuterated version of cariprazine, where eight hydrogen atoms have been replaced by deuterium.[5] The substitution of hydrogen with deuterium, a stable isotope of hydrogen, can alter the metabolic rate of a drug due to the kinetic isotope effect (KIE).[6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in drug metabolism.[8] Consequently, deuterated compounds may exhibit a slower rate of metabolism, leading to a longer half-life and altered pharmacokinetic profile.[7] This guide will explore the known metabolism of cariprazine and project the likely metabolic fate of this compound, alongside an assessment of its potential for isotopic exchange.

Cariprazine Metabolism

The metabolism of cariprazine primarily involves N-demethylation and hydroxylation reactions.[9][10] The initial metabolic step is the demethylation of the N,N-dimethylcarbamoyl side chain, leading to the formation of desmethyl-cariprazine (DCAR).[11] DCAR is an active metabolite and is further demethylated to form didesmethyl-cariprazine (DDCAR), which is also pharmacologically active.[12][11] DDCAR has a significantly longer half-life than both cariprazine and DCAR, contributing to the sustained clinical effect of the drug.[9][13] In addition to demethylation, hydroxylation of the cyclohexyl ring and other parts of the molecule also occurs, leading to the formation of various hydroxylated metabolites that are subsequently conjugated and excreted.[9][14]

Key Metabolizing Enzymes
  • CYP3A4: This is the primary enzyme responsible for the metabolism of cariprazine and its metabolites.[2][4][3]

  • CYP2D6: This enzyme plays a lesser role in the metabolism of cariprazine.[2][4][3]

This compound: Predicted Metabolism and the Kinetic Isotope Effect

The deuteration of cariprazine to form this compound is intended to slow down its metabolism. The eight deuterium atoms are typically placed at metabolically vulnerable positions, such as the N-methyl groups and adjacent methylene groups. The breaking of the C-D bond at these positions by CYP enzymes would require more energy than breaking a C-H bond, thus slowing down the rate of demethylation and subsequent metabolic steps.[15] This phenomenon is known as the deuterium kinetic isotope effect (KIE).[6]

The anticipated consequences of the KIE on this compound metabolism include:

  • Reduced rate of formation of DCAR and DDCAR: The primary demethylation steps are expected to be slower.

  • Increased plasma concentrations of the parent drug (this compound): A slower metabolism would lead to higher exposure to the deuterated parent drug.

  • Altered ratio of parent drug to metabolites: The plasma concentration ratio of this compound to its deuterated metabolites would likely be higher compared to the non-deuterated form.

  • Potentially longer half-life: The overall elimination of the drug from the body may be slower.

It is important to note that these are predicted effects, and dedicated comparative metabolism studies of cariprazine and this compound are required for confirmation.

Potential for Isotopic Exchange

Isotopic exchange refers to the process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., water), or vice versa. The stability of the C-D bond makes isotopic exchange of deuterium atoms attached to carbon unlikely under physiological conditions. However, deuterium atoms attached to heteroatoms (like nitrogen or oxygen) can be more labile and prone to exchange with protons from water. In this compound, the deuterium atoms are on carbon atoms, and therefore, the potential for in-vivo isotopic exchange is considered to be very low.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of cariprazine and its major metabolites from clinical studies. Data for this compound is not yet available in the public domain.

Parameter Cariprazine Desmethyl-Cariprazine (DCAR) Didesmethyl-Cariprazine (DDCAR) Reference
Tmax (hours) 3 - 6~4~6[16]
Half-life (t1/2) 2 - 5 days1 - 2 days1 - 3 weeks
Time to Steady State ~1 week~1 week~3 weeks[13]
Plasma Protein Binding 91 - 97%91 - 97%91 - 97%[2]

Table 1: Pharmacokinetic Parameters of Cariprazine and its Major Metabolites.

Metabolite Relative Exposure (AUC) vs. Cariprazine Pharmacological Activity Reference
Desmethyl-Cariprazine (DCAR) ~30%Active[10]
Didesmethyl-Cariprazine (DDCAR) 3-6 fold higherActive[4][17]

Table 2: Relative Exposure and Activity of Major Cariprazine Metabolites.

Experimental Protocols

This section provides generalized protocols for key experiments to study the metabolism of cariprazine and this compound and to assess the potential for isotopic exchange.

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the metabolic stability and identify the metabolites of cariprazine and this compound.

Materials:

  • Cariprazine and this compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of cariprazine and this compound in a suitable solvent (e.g., DMSO).

  • Pre-incubate HLM in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the substrate (cariprazine or this compound) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent drug and identify the formed metabolites.

  • Calculate the in vitro half-life and intrinsic clearance to assess metabolic stability.

In Vivo Metabolite Profiling in Rodents

Objective: To identify and quantify the metabolites of cariprazine and this compound in a living organism.

Materials:

  • Cariprazine and this compound

  • Rodents (e.g., rats or mice)

  • Vehicle for drug administration (e.g., saline, PEG400)

  • Blood collection supplies

  • Metabolic cages for urine and feces collection

  • Sample processing reagents

  • LC-MS/MS system

Procedure:

  • Administer a single dose of cariprazine or this compound to the rodents via a relevant route (e.g., oral gavage).

  • Collect blood samples at various time points post-dose.

  • Separate plasma from the blood samples.

  • House the animals in metabolic cages to collect urine and feces for a specified period.

  • Process the plasma, urine, and feces samples to extract the drug and its metabolites.

  • Analyze the processed samples by LC-MS/MS to identify and quantify cariprazine, this compound, and their respective metabolites.

Assessment of Isotopic Exchange

Objective: To determine the stability of the deuterium label in this compound under physiological conditions.

Materials:

  • This compound

  • Phosphate buffered saline (PBS) at pH 7.4

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Incubate this compound in PBS at 37°C for an extended period (e.g., 24, 48, 72 hours).

  • At various time points, take an aliquot of the incubation mixture.

  • Analyze the samples by high-resolution LC-MS to determine the mass of the this compound molecule.

  • A decrease in the molecular weight over time would indicate the exchange of deuterium for hydrogen. The absence of a mass shift would suggest that the deuterium label is stable.

Visualizations

Cariprazine Metabolic Pathway

Cariprazine_Metabolism Cariprazine Cariprazine DCAR Desmethyl-Cariprazine (DCAR) (Active) Cariprazine->DCAR CYP3A4 (major) CYP2D6 (minor) (Demethylation) Hydroxylated_Metabolites Hydroxylated Metabolites Cariprazine->Hydroxylated_Metabolites CYP3A4 (Hydroxylation) DDCAR Didesmethyl-Cariprazine (DDCAR) (Active) DCAR->DDCAR CYP3A4 (major) CYP2D6 (minor) (Demethylation) DCAR->Hydroxylated_Metabolites CYP3A4 (Hydroxylation) DDCAR->Hydroxylated_Metabolites CYP3A4 (Hydroxylation) Excretion Excretion Hydroxylated_Metabolites->Excretion Conjugation

Caption: Metabolic pathway of cariprazine.

Experimental Workflow for In Vitro Metabolism Study

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solutions (Cariprazine/Cariprazine-d8) Incubate Incubate at 37°C Stock->Incubate HLM_prep Prepare Human Liver Microsomes HLM_prep->Incubate NADPH_prep Prepare NADPH Regenerating System NADPH_prep->Incubate Quench Quench Reaction at Time Points Incubate->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (Half-life, Metabolite ID) LCMS->Data

Caption: In vitro metabolism workflow.

Signaling Pathways of Cariprazine

Cariprazine_Signaling cluster_downstream Downstream Effects Cariprazine Cariprazine D3_Receptor D3 Receptor Cariprazine->D3_Receptor Partial Agonist (High Affinity) D2_Receptor D2 Receptor Cariprazine->D2_Receptor Partial Agonist HT1A_Receptor 5-HT1A Receptor Cariprazine->HT1A_Receptor Partial Agonist Pro_cognitive Pro-cognitive Effects D3_Receptor->Pro_cognitive Antidepressant Antidepressant Effects D3_Receptor->Antidepressant Antipsychotic Antipsychotic Effects D2_Receptor->Antipsychotic HT1A_Receptor->Antidepressant

References

Cariprazine-d8: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a concise technical guide on Cariprazine-d8, a deuterated analog of the atypical antipsychotic Cariprazine. This guide details its fundamental properties, likely applications in research, and the pharmacological basis of its parent compound.

Core Physicochemical Data

This compound is a stable, isotopically labeled form of Cariprazine. The primary use of deuterated compounds like this compound in research is as an internal standard for quantitative bioanalytical assays, such as those used in pharmacokinetic and metabolic studies. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, allowing for precise quantification of the non-deuterated parent drug.

PropertyValueSource(s)
CAS Number 1308278-50-3[1]
Molecular Weight 435.46 g/mol [1]
Molecular Formula C21H24D8Cl2N4O[1]

It is important to note that another CAS number, 1308278-69-4, has also been associated with a "Cariprazine D8" compound, specifying the location of the deuterium atoms. Researchers should verify the specific isotopic labeling pattern when sourcing this compound.

Synthesis and Analytical Characterization

The synthesis of this compound is not extensively detailed in publicly available literature, as it is primarily a commercial product for research use. However, the synthesis of the parent compound, Cariprazine, involves the acylation of a precursor compound with dimethylcarbamoyl chloride. It is plausible that a similar synthetic route is employed for this compound, utilizing deuterated starting materials.

Various analytical methods have been developed for the determination of Cariprazine in pharmaceutical dosage forms and biological matrices. These methods, which can be adapted for this compound, include:

  • High-Performance Liquid Chromatography (HPLC): HPLC methods are available for the identification, assay, and content uniformity of Cariprazine.

  • High-Performance Thin-Layer Chromatography (HPTLC): A validated HPTLC method has been established for the estimation of Cariprazine.

In a research setting, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the most common technique for applications involving this compound as an internal standard.

Mechanism of Action of Cariprazine

The therapeutic effects of Cariprazine are believed to be mediated through its interaction with central dopamine and serotonin receptors. As this compound is pharmacologically identical to Cariprazine, it is expected to share the same mechanism of action. The key pharmacological activities of Cariprazine include:

  • Dopamine D3 and D2 Receptor Partial Agonism: Cariprazine exhibits a high affinity for both D3 and D2 receptors, with a preference for the D3 receptor. Its partial agonist activity means it can modulate dopaminergic activity, acting as an agonist when neurotransmitter levels are low and an antagonist when they are high.

  • Serotonin 5-HT1A Receptor Partial Agonism: Similar to its action on dopamine receptors, Cariprazine acts as a partial agonist at 5-HT1A receptors.

  • Serotonin 5-HT2A Receptor Antagonism: Cariprazine functions as an antagonist at 5-HT2A receptors.

This complex receptor binding profile contributes to its efficacy in treating a range of symptoms associated with schizophrenia and bipolar disorder.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Cariprazine and a typical experimental workflow where this compound would be utilized.

Cariprazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D3_Receptor D3 Receptor Dopamine->D3_Receptor D2_Receptor D2 Receptor Dopamine->D2_Receptor Signal_Transduction Signal Transduction Cascade D3_Receptor->Signal_Transduction D2_Receptor->Signal_Transduction 5HT1A_Receptor 5-HT1A Receptor 5HT1A_Receptor->Signal_Transduction 5HT2A_Receptor 5-HT2A Receptor 5HT2A_Receptor->Signal_Transduction Therapeutic_Effect Therapeutic Effect Signal_Transduction->Therapeutic_Effect Cariprazine Cariprazine Cariprazine->D3_Receptor Partial Agonist Cariprazine->D2_Receptor Partial Agonist Cariprazine->5HT1A_Receptor Partial Agonist Cariprazine->5HT2A_Receptor Antagonist

Caption: Proposed mechanism of action of Cariprazine at key dopamine and serotonin receptors.

Cariprazine_d8_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma) Spiking Spike with this compound (Internal Standard) Biological_Sample->Spiking Extraction Sample Extraction (e.g., SPE, LLE) Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Quantification Quantification of Cariprazine MS_Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Cariprazine_d8 This compound Stock Cariprazine_d8->Spiking

Caption: Typical workflow for a pharmacokinetic study using this compound as an internal standard.

References

Methodological & Application

Application Note: High-Throughput Quantification of Cariprazine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cariprazine in human plasma. The method utilizes Cariprazine-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The method was developed to be suitable for pharmacokinetic studies and therapeutic drug monitoring of Cariprazine.

Introduction

Cariprazine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] It acts as a partial agonist at dopamine D2 and D3 receptors.[1] Monitoring plasma concentrations of Cariprazine is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the results. This application note provides a detailed protocol for the quantification of Cariprazine in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Cariprazine reference standard (Sigma-Aldrich or equivalent)

  • This compound internal standard (Toronto Research Chemicals or equivalent)

  • HPLC-grade methanol (Fisher Scientific or equivalent)

  • HPLC-grade acetonitrile (Fisher Scientific or equivalent)

  • Formic acid, LC-MS grade (Fisher Scientific or equivalent)

  • Ultrapure water (Milli-Q® or equivalent)

  • Human plasma (BioIVT or equivalent)

Instrumentation
  • LC System: Waters ACQUITY UPLC I-Class System or equivalent

  • Mass Spectrometer: SCIEX QTRAP 5500 or Waters Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer or equivalent[4]

  • Analytical Column: Waters C18 column (150x4.6mm, 3.35-micron) or Phenomenex Kinetex® C18 column (5μm, 250×4.6mm) or equivalent[4][5]

Sample Preparation
  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.[3]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%B
0.020
1.020
4.095
5.095
5.120
7.020
Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Spray Voltage: 5500 V[4]

  • Source Temperature: 500 °C[4]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Optimized Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Cariprazine427.3207.13580
This compound435.3215.13580

Table 2: Method Performance Characteristics (Representative Data)

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery> 85%
Matrix EffectMinimal

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Internal Standard (this compound) plasma->is Spike ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc Liquid Chromatography supernatant->lc Inject ms Mass Spectrometry lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Figure 1. Experimental workflow for Cariprazine quantification.

internal_standard_principle cluster_analyte Analyte (Cariprazine) cluster_is Internal Standard (this compound) analyte_sample Variable Amount in Sample analyte_response Variable MS Response analyte_sample->analyte_response Affected by Matrix Effects ratio Calculate Ratio (Analyte/IS) analyte_response->ratio is_sample Fixed Amount Added is_response Variable MS Response is_sample->is_response Affected by Matrix Effects is_response->ratio quantification Accurate Quantification ratio->quantification Corrects for Variability

Figure 2. Principle of internal standard use in LC-MS/MS.

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of Cariprazine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple sample preparation and rapid chromatographic analysis make this method well-suited for clinical research and pharmacokinetic studies.

References

Protocol for the Quantification of Cariprazine in Human Plasma using Cariprazine-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cariprazine is an atypical antipsychotic medication utilized in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is thought to be mediated through partial agonism at dopamine D2 and D3 receptors, and serotonin 5-HT1A receptors, as well as antagonism at serotonin 5-HT2A receptors.[1][2] Accurate quantification of cariprazine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This document provides a detailed protocol for the determination of cariprazine in human plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Cariprazine-d8 as an internal standard.

The use of a stable isotope-labeled internal standard like this compound is critical for reliable bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus ensuring high accuracy and precision of the measurement.[3] The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid and selective LC-MS/MS analysis.

Signaling Pathways of Cariprazine

Cariprazine's pharmacological effects are primarily attributed to its interaction with dopamine and serotonin receptor signaling pathways.

cluster_0 Dopamine D2 Receptor Signaling Cariprazine Cariprazine (Partial Agonist) D2R Dopamine D2 Receptor Cariprazine->D2R G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Neuronal Excitability PKA->Downstream

Cariprazine's partial agonism on the Dopamine D2 receptor.

cluster_1 Serotonin 5-HT1A Receptor Signaling Cariprazine_5HT1A Cariprazine (Partial Agonist) HT1A_R Serotonin 5-HT1A Receptor Cariprazine_5HT1A->HT1A_R Gi_o_protein Gi/o Protein HT1A_R->Gi_o_protein AC_Inhibition Adenylyl Cyclase Gi_o_protein->AC_Inhibition Inhibition cAMP_decrease ↓ cAMP AC_Inhibition->cAMP_decrease PKA_decrease ↓ PKA Activity cAMP_decrease->PKA_decrease Neuronal_Inhibition Inhibition of Neuronal Firing PKA_decrease->Neuronal_Inhibition

Cariprazine's partial agonism on the Serotonin 5-HT1A receptor.

Experimental Workflow

The analytical workflow for the quantification of cariprazine in plasma is a multi-step process designed for high-throughput and accuracy.

cluster_workflow Experimental Workflow Sample_Collection Plasma Sample Collection (50 µL) IS_Spiking Spike with this compound Internal Standard Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Dilution Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

A streamlined workflow for plasma sample analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method for cariprazine analysis.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC System ACQUITY UPLC I-Class or equivalent
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Xevo TQ-S micro or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 1.0 kV
Source Temperature 150 °C
Desolvation Temp 500 °C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr

Table 2: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Cariprazine 428.3209.24030
This compound (Internal Standard) 436.3217.24030

Note: The MRM transition for this compound is predicted based on the stable isotope label and may require optimization.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 10%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Experimental Protocols

1. Materials and Reagents

  • Cariprazine certified reference standard

  • This compound certified reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • 96-well collection plates

2. Preparation of Stock and Working Solutions

  • Cariprazine Stock Solution (1 mg/mL): Accurately weigh and dissolve cariprazine in methanol.

  • Cariprazine Working Solutions: Prepare serial dilutions of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • This compound Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the this compound internal standard working solution (50 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well collection plate.

  • Add 100 µL of ultrapure water to each well.

  • Seal the plate and vortex mix for 1 minute.

  • The plate is now ready for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2.

  • Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.

  • Create a sequence including a blank, calibration curve standards, QC samples, and the unknown plasma samples.

  • Inject the samples and acquire the data in MRM mode.

5. Data Analysis and Quantification

  • Integrate the chromatographic peaks for cariprazine and this compound.

  • Calculate the peak area ratio of cariprazine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of cariprazine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

6. Method Validation The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of cariprazine and the internal standard.

  • Linearity and Range: Assess the linearity of the calibration curve over the specified concentration range.

  • Precision and Accuracy: Determine the intra- and inter-day precision and accuracy using QC samples at low, medium, and high concentrations.

  • Recovery: Evaluate the extraction recovery of cariprazine and the internal standard by comparing the peak areas of extracted samples to those of unextracted standards.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Evaluate the stability of cariprazine in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

This comprehensive protocol provides a robust framework for the accurate and precise quantification of cariprazine in human plasma, supporting a wide range of clinical and research applications.

References

Application Notes and Protocols for Cariprazine-d8 in Pharmacokinetic and Bioavailability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cariprazine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. To accurately determine its pharmacokinetic profile and bioavailability, a stable isotope-labeled internal standard is crucial for quantitative bioanalysis. Cariprazine-d8, a deuterated analog of Cariprazine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its use ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. These application notes provide detailed protocols for the use of this compound in pharmacokinetic and bioavailability studies of Cariprazine in human plasma.

Cariprazine Metabolism

Cariprazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[1][2] The main metabolic pathways involve N-dealkylation, resulting in the formation of two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[1][2] These metabolites are pharmacologically active and contribute to the overall therapeutic effect. The metabolic cascade is illustrated in the following pathway.

Cariprazine Cariprazine Metabolism Metabolism Cariprazine->Metabolism CYP3A4 (major) CYP2D6 (minor) DCAR Desmethyl-Cariprazine (DCAR) DDCAR Didesmethyl-Cariprazine (DDCAR) DCAR->DDCAR N-dealkylation (CYP3A4, CYP2D6) Excretion Excretion DDCAR->Excretion Metabolism->DCAR N-dealkylation

Cariprazine Metabolic Pathway.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the mean pharmacokinetic parameters of Cariprazine and its active metabolites, DCAR and DDCAR, following a single oral administration of a 1.0 mg Cariprazine dose to healthy volunteers. The use of a deuterated internal standard like this compound is essential for the accurate quantification required to derive these parameters.

ParameterCariprazineDesmethyl-Cariprazine (DCAR)Didesmethyl-Cariprazine (DDCAR)
Cmax (ng/mL) 0.62 (± 0.24)0.12 (± 0.03)0.10 (± 0.03)
Tmax (hr) 6.38 (± 2.72)24.0 (± 8.5)72.0 (± 48.0)
AUC (ng·hr/mL) 29.8 (± 10.1)18.2 (± 5.2)63.8 (± 25.5)
t½ (hr) 48.5 (± 20.7)66.8 (± 28.5)378 (± 145)

Data adapted from a study in healthy volunteers following a single 1.0 mg oral dose of Cariprazine[3]. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life. Values are presented as mean (± standard deviation).

Experimental Protocols

Bioanalytical Method for Cariprazine in Human Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of Cariprazine in human plasma using this compound as an internal standard.

a. Materials and Reagents:

  • Cariprazine analytical standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system (e.g., Agilent, Sciex, Waters)

b. Preparation of Standard and Quality Control (QC) Solutions:

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cariprazine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Cariprazine primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.

  • Quality Control (QC) Samples: Prepare QC samples in pooled human plasma at a minimum of three concentration levels (low, medium, and high) to fall within the range of the calibration curve.

c. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 96-well plate.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all wells except for the blank matrix samples.

  • Add 300 µL of acetonitrile to each well to precipitate the plasma proteins.

  • Vortex the plate for 5 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

d. LC-MS/MS Conditions:

  • LC System: A suitable UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Cariprazine: m/z 427.2 → 207.1

    • This compound: m/z 435.2 → 215.1

e. Data Analysis:

  • Integrate the peak areas for Cariprazine and this compound.

  • Calculate the peak area ratio of Cariprazine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Cariprazine in the QC and unknown samples from the calibration curve.

Protocol for a Single-Dose Pharmacokinetic Study

This protocol outlines the key steps for conducting a single-dose pharmacokinetic study of Cariprazine in healthy volunteers.

a. Study Design:

  • An open-label, single-dose, single-period study.

  • Administer a single oral dose of Cariprazine (e.g., 1.5 mg, 3 mg, or 6 mg) to healthy adult volunteers.

  • Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).

b. Sample Collection and Processing:

  • Collect approximately 4 mL of venous blood into tubes containing K2EDTA as an anticoagulant at each time point.

  • Gently invert the tubes 8-10 times to ensure proper mixing.

  • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.

  • Separate the plasma into two aliquots in labeled cryovials.

  • Store the plasma samples at -80°C until bioanalysis.

c. Bioanalysis:

  • Analyze the plasma samples for Cariprazine concentrations using the validated LC-MS/MS method described in Protocol 1.

d. Pharmacokinetic Analysis:

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Dosing Oral Administration of Cariprazine Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Preparation Sample Preparation (Protein Precipitation with This compound IS) Processing->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Quantification of Cariprazine Concentration Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis Bioavailability Bioavailability/ Bioequivalence Assessment PK_Analysis->Bioavailability

Pharmacokinetic Study Workflow.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantitative determination of Cariprazine in human plasma. The detailed protocols and pharmacokinetic data presented in these application notes serve as a valuable resource for researchers and scientists involved in the development and clinical evaluation of Cariprazine. Adherence to these methodologies will ensure the generation of high-quality data for pharmacokinetic and bioavailability studies.

References

Application Note: Quantification of Cariprazine and its Metabolites in Human Plasma using LC-MS/MS with Cariprazine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cariprazine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] It functions as a partial agonist for dopamine D2 and D3 receptors, with a higher affinity for the D3 receptor.[1][3] Cariprazine is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP3A4 and to a lesser extent by CYP2D6.[1][3][4] This metabolism results in the formation of two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[1][3][4][5] Both of these metabolites are pharmacologically active and contribute to the overall therapeutic effect of the drug.[1][5] Given the pharmacological activity of its metabolites and their prolonged half-lives, it is crucial to quantify the concentrations of cariprazine, DCAR, and DDCAR in biological matrices for pharmacokinetic studies and therapeutic drug monitoring.[5][6] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of cariprazine and its two major active metabolites in human plasma, utilizing Cariprazine-d8 as a stable isotope-labeled internal standard to ensure accuracy and precision.

Principle

The analytical method involves the extraction of cariprazine, desmethyl-cariprazine, didesmethyl-cariprazine, and the internal standard (this compound) from human plasma via protein precipitation. Following extraction, the analytes are separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The quantification is based on the ratio of the peak area of each analyte to that of the internal standard.

Experimental Protocols

Materials and Reagents

  • Cariprazine, Desmethyl-cariprazine (DCAR), and Didesmethyl-cariprazine (DDCAR) reference standards

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant)

Instrumentation

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of cariprazine, DCAR, DDCAR, and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of acetonitrile and water (50:50, v/v) to create working standard solutions for calibration curves and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration suitable for addition to all samples (e.g., 100 ng/mL).

Sample Preparation

  • Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or vial.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Program: A suitable gradient to ensure separation of the analytes and metabolites.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.

Data Presentation

Table 1: MRM Transitions and Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cariprazine427.2207.135
Desmethyl-cariprazine (DCAR)413.2193.135
Didesmethyl-cariprazine (DDCAR)399.2179.135
This compound435.3215.135

Table 2: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Cariprazine0.1 - 100y = 0.025x + 0.001> 0.99
Desmethyl-cariprazine (DCAR)0.1 - 100y = 0.028x + 0.002> 0.99
Didesmethyl-cariprazine (DDCAR)0.1 - 100y = 0.031x + 0.001> 0.99

Table 3: Precision and Accuracy Data for Quality Control Samples

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
CariprazineLQC0.3< 1095 - 105< 1095 - 105
MQC30< 1095 - 105< 1095 - 105
HQC80< 1095 - 105< 1095 - 105
DCARLQC0.3< 1095 - 105< 1095 - 105
MQC30< 1095 - 105< 1095 - 105
HQC80< 1095 - 105< 1095 - 105
DDCARLQC0.3< 1095 - 105< 1095 - 105
MQC30< 1095 - 105< 1095 - 105
HQC80< 1095 - 105< 1095 - 105

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is precipitate Protein Precipitation (Acetonitrile) is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of Cariprazine and its metabolites.

G Cariprazine Cariprazine DCAR Desmethyl-cariprazine (DCAR) Cariprazine->DCAR CYP3A4 / CYP2D6 (Demethylation) DDCAR Didesmethyl-cariprazine (DDCAR) DCAR->DDCAR CYP3A4 / CYP2D6 (Demethylation)

Caption: Metabolic pathway of Cariprazine to its active metabolites.

References

Application Notes and Protocols for Cariprazine-d8 Bioanalytical Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cariprazine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder. Accurate quantification of Cariprazine and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development and therapeutic drug monitoring. Cariprazine-d8, a stable isotope-labeled internal standard, is essential for achieving accurate and precise measurements in bioanalytical assays by compensating for variability during sample preparation and analysis.[1]

These application notes provide detailed protocols for three common sample preparation techniques for the extraction of Cariprazine and this compound from human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of an appropriate technique depends on factors such as the required level of sample cleanup, desired recovery, and throughput needs.

Quantitative Data Summary

The following tables summarize the performance characteristics of the three sample preparation techniques for Cariprazine analysis.

Table 1: Extraction Recovery of Cariprazine

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Extraction Recovery (%) ~98%[2][3]75.2% - 81.4% (estimated)[4]>80%

Table 2: Matrix Effect in Cariprazine Analysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Effect Potential for significant matrix effectsGenerally cleaner extracts than PPT≤15%

Table 3: Method Performance Characteristics

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Linearity Range 1–5 µg/mL[2][3]Not specifiedNot specified
Limit of Detection (LOD) 0.053 µg/mL[2][3]Not specifiedNot specified
Limit of Quantification (LOQ) 0.160 µg/mL[2][3]Not specifiedNot specified

Experimental Protocols

Protein Precipitation (PPT)

This protocol describes a simple and rapid method for removing proteins from plasma samples.

Materials:

  • Human plasma sample

  • This compound internal standard working solution

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add an appropriate volume of this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 1:3 plasma to solvent ratio).[5]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the analyte and internal standard.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

Liquid-Liquid Extraction (LLE)

This protocol provides a method for extracting Cariprazine and its internal standard from plasma using an organic solvent. This method is adapted from a protocol for other atypical antipsychotics and is expected to have comparable performance.[6]

Materials:

  • Human plasma sample

  • This compound internal standard working solution

  • Extraction solvent: Ethyl acetate/n-hexane/isopropanol (16:3:1, v/v/v)[6]

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.01% Orthophosphoric acid

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator

Procedure:

  • Pipette 500 µL of human plasma into a 15 mL centrifuge tube.

  • Add an appropriate volume of this compound internal standard working solution.

  • Add 100 µL of 0.1 M NaOH to adjust the sample pH to approximately 11.6.[6]

  • Add 5 mL of the extraction solvent mixture.

  • Vortex the tube for 5 minutes to ensure efficient extraction.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

This protocol details the use of Oasis HLB cartridges for a clean and efficient extraction of Cariprazine and its internal standard from plasma.

Materials:

  • Human plasma sample

  • This compound internal standard working solution

  • Oasis HLB 1 cc (30 mg) cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • 5% Methanol in water (v/v)

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add an appropriate volume of the this compound internal standard working solution.

  • Load: Directly load the pre-treated plasma sample onto the Oasis HLB cartridge. A simplified 3-step protocol can be employed with this type of cartridge, eliminating the need for conditioning and equilibration steps.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizations

PPT_Workflow Start Plasma Sample + This compound IS Add_ACN Add Acetonitrile (1:3) Start->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis LC-MS/MS Analysis Collect_Supernatant->Analysis LLE_Workflow Start Plasma Sample + This compound IS Adjust_pH Adjust pH to ~11.6 Start->Adjust_pH Add_Solvent Add Extraction Solvent Adjust_pH->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge (4000 x g, 10 min) Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis SPE_Workflow Start Plasma Sample + This compound IS Load Load onto Oasis HLB Cartridge Start->Load Wash Wash with 5% Methanol Load->Wash Elute Elute with Methanol Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Application Note: High-Throughput Analysis of Cariprazine in Human Plasma by UPLC-MS/MS using Cariprazine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Cariprazine in human plasma. The method utilizes Cariprazine-d8 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation protocol allows for rapid sample preparation, making this method suitable for high-throughput clinical research and therapeutic drug monitoring. The described method has been validated for linearity, precision, and accuracy.

Introduction

Cariprazine is an atypical antipsychotic agent used in the management of schizophrenia and bipolar disorder. Therapeutic drug monitoring of Cariprazine is crucial for optimizing patient dosage and minimizing adverse effects. This application note presents a UPLC-MS/MS method designed for researchers, scientists, and drug development professionals, offering a reliable and efficient workflow for the quantification of Cariprazine in a biological matrix. The use of a deuterated internal standard, this compound, ensures the mitigation of matrix effects and variability in sample processing.

Experimental

Materials and Reagents
  • Cariprazine hydrochloride (Reference Standard)

  • This compound (Internal Standard)[1]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human Plasma (K2-EDTA)

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of Cariprazine and its internal standard from human plasma.

  • Allow all samples and reagents to reach room temperature.

  • To 100 µL of human plasma, add 200 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC Conditions
  • System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)%A%B
0.0955
0.5955
2.5595
3.0595
3.1955
4.0955
MS/MS Conditions
  • System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Cariprazine427.2207.13025
This compound435.2215.13025

Results and Discussion

Method Validation

The UPLC-MS/MS method was validated for linearity, precision, and accuracy according to established bioanalytical method validation guidelines.

The method demonstrated excellent linearity over a concentration range of 0.1 to 100 ng/mL for Cariprazine in human plasma. The coefficient of determination (r²) was consistently greater than 0.99.

Table 1: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Calibration Curve Equation
Cariprazine0.1 - 100y = 0.0254x + 0.0012>0.995

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Mid, and High). The results are summarized in Table 2.

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC0.34.8102.35.5101.7
Mid QC103.298.94.199.5
High QC802.5101.13.6100.8

Protocols

Preparation of Stock and Working Solutions
  • Cariprazine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cariprazine hydrochloride and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Cariprazine Working Standards: Prepare a series of working standards by serially diluting the Cariprazine stock solution with 50:50 methanol:water to achieve concentrations for spiking into plasma to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Plasma Sample Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma is_add Add 200 µL this compound in Acetonitrile plasma->is_add vortex1 Vortex 30 sec is_add->vortex1 centrifuge Centrifuge 10,000 x g, 5 min vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL onto UPLC supernatant->injection separation Chromatographic Separation (ACQUITY BEH C18) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Cariprazine calibration->quantification

Caption: UPLC-MS/MS workflow for Cariprazine analysis.

Signaling Pathway and Logical Relationships

The analytical method follows a logical progression from sample receipt to final data reporting. The relationship between the analyte and the internal standard is fundamental to achieving accurate quantification.

G cluster_workflow Analytical Workflow cluster_quant Quantitative Relationship Sample Plasma Sample (Cariprazine + Matrix) Extraction Protein Precipitation Sample->Extraction IS Internal Standard (this compound) IS->Extraction UPLC UPLC Separation Extraction->UPLC MS Mass Spectrometry (Ionization) UPLC->MS MSMS Tandem MS (Fragmentation & Detection) MS->MSMS Ratio Peak Area Ratio (Cariprazine / this compound) MSMS->Ratio Concentration Final Concentration Ratio->Concentration CalCurve Calibration Curve CalCurve->Concentration

Caption: Logical flow of the quantitative analysis.

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable means for the quantitative analysis of Cariprazine in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput applications in clinical research and therapeutic drug monitoring. The method has been successfully validated, demonstrating excellent linearity, precision, and accuracy.

References

Application of Cariprazine-d8 in Preclinical and Clinical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Cariprazine-d8, a deuterated analog of the atypical antipsychotic Cariprazine, in preclinical and clinical research. The primary and most established application of this compound is as an internal standard for the quantitative bioanalysis of Cariprazine and its metabolites. This document will focus on this application, providing a comprehensive guide for researchers in the field.

Introduction to Cariprazine and the Role of Deuterated Analogs

Cariprazine is an orally active antipsychotic agent, acting as a dopamine D3/D2 receptor partial agonist with a preference for the D3 receptor.[1][2][3][4] It is approved for the treatment of schizophrenia and bipolar disorder.[5] In drug development and clinical practice, accurate quantification of drug concentrations in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry-based bioanalysis.[6][7] The use of a deuterated internal standard that co-elutes with the analyte but is distinguishable by its mass-to-charge ratio (m/z) allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise measurements.[6]

Application Notes: Bioanalysis of Cariprazine using this compound as an Internal Standard

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Cariprazine and its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), in biological matrices such as plasma and urine.

Key Advantages of Using this compound:
  • Improved Accuracy and Precision: Compensates for variations in sample extraction, matrix effects, and instrument response.

  • High Specificity: The distinct mass of this compound allows for its unambiguous detection alongside the unlabeled analyte.

  • Co-elution: Similar chromatographic behavior to Cariprazine ensures that both compounds experience similar analytical conditions.

Experimental Protocols

Bioanalytical Method for Quantification of Cariprazine in Human Plasma using LC-MS/MS

This protocol is a representative example based on established bioanalytical methods and should be validated according to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation Guideline before implementation.[8][9][10][11]

3.1.1. Materials and Reagents

  • Cariprazine analytical standard

  • This compound (internal standard)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

3.1.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Cariprazine and this compound into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Cariprazine stock solution in 50:50 (v/v) methanol:water to create a series of working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.

3.1.3. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards:

    • Spike blank human plasma with the appropriate Cariprazine working standard solutions to achieve a calibration curve ranging from, for example, 0.1 to 100 ng/mL. A typical calibration curve would include a blank (no analyte, no IS), a zero sample (no analyte, with IS), and 6-8 non-zero concentrations.

  • Quality Control (QC) Samples:

    • Prepare QC samples in blank human plasma at a minimum of four concentration levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (approx. 3x LLOQ)

      • Medium QC

      • High QC

3.1.4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown study sample), add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

3.1.5. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Injection Volume: 5-10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • Cariprazine: Q1/Q3 (e.g., m/z 427.2 -> 209.1)

      • This compound: Q1/Q3 (e.g., m/z 435.2 -> 217.1)

      • Note: Specific MRM transitions should be optimized for the instrument used.

3.1.6. Data Analysis and Quantification

  • Integrate the peak areas for both Cariprazine and this compound.

  • Calculate the peak area ratio (Cariprazine peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression (e.g., 1/x or 1/x²).

  • Determine the concentration of Cariprazine in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical Method Validation

The developed LC-MS/MS method must be validated according to regulatory guidelines (e.g., ICH M10) to ensure its reliability.[8][9][10][11] The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of Cariprazine and this compound in blank matrix from at least six different sources.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Calibration Curve: Linearity, range, and regression model.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% coefficient of variation, CV) at the LLOQ and QC levels.

  • Carry-over: Assessment of residual analyte from a high concentration sample in a subsequent blank sample.

  • Dilution Integrity: Accuracy of quantifying samples with concentrations above the upper limit of quantification (ULOQ) after dilution.

  • Stability: Stability of Cariprazine in the biological matrix under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative stability).

Quantitative Data Summary

The following tables summarize typical parameters and acceptance criteria for a validated bioanalytical method for Cariprazine using this compound as an internal standard, based on regulatory guidelines.

Table 1: Example LC-MS/MS Parameters for Cariprazine Analysis

ParameterExample Value/Condition
LC Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Cariprazine MRM e.g., m/z 427.2 -> 209.1
This compound MRM e.g., m/z 435.2 -> 217.1

Table 2: Bioanalytical Method Validation Acceptance Criteria (based on ICH M10)

Validation ParameterAcceptance Criteria
Calibration Curve r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ)
Accuracy (Mean % Bias) Within ±15% of nominal value (±20% at LLOQ)
Precision (% CV) ≤15% (≤20% at LLOQ)
Matrix Factor CV of the IS-normalized matrix factor should be ≤15%
Stability (% Difference) Within ±15% of nominal concentration
Dilution Integrity Accuracy and precision within ±15%

Potential Future Applications of this compound (Theoretical)

While the primary use of this compound is as an internal standard, deuterated compounds, in general, have other potential applications in drug research.[6][7] It is important to note that the following applications for this compound are currently theoretical and would require dedicated preclinical and clinical investigation.

  • Metabolic Profiling: The deuterium label can serve as a tracer to follow the metabolic fate of Cariprazine in vivo. By analyzing the mass shifts in metabolites, researchers could identify and quantify metabolic pathways more accurately.

  • Kinetic Isotope Effect Studies: The substitution of hydrogen with deuterium can sometimes alter the rate of metabolic reactions (the kinetic isotope effect).[12] Studying the pharmacokinetics of this compound compared to Cariprazine could provide insights into its metabolic stability and the specific enzymes involved in its clearance. This could potentially lead to the development of "metabolically shielded" drugs with improved pharmacokinetic profiles.

  • Receptor Occupancy Studies: While Positron Emission Tomography (PET) with radiolabeled ligands (e.g., with 11C) is the standard for in vivo receptor occupancy studies, the use of stable isotope-labeled drugs in conjunction with advanced mass spectrometry techniques is an emerging area of research.[13][14][15][16][17] In theory, this compound could be used in preclinical models to assess receptor binding and displacement, although this application is not yet established.

Visualizations

G Figure 1: Mechanism of Action of Cariprazine cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Dopamine Release Dopamine Release Dopamine Synthesis->Dopamine Release Dopamine Dopamine Dopamine Release->Dopamine D3 D3 Receptor Signaling Cascade Signaling Cascade D3->Signaling Cascade Modulates D2 D2 Receptor D2->Signaling Cascade Modulates 5-HT1A 5-HT1A Receptor 5-HT1A->Signaling Cascade Modulates Cariprazine Cariprazine Cariprazine->D3 Partial Agonist (High Affinity) Cariprazine->D2 Partial Agonist Cariprazine->5-HT1A Partial Agonist Dopamine->D3 Binds Dopamine->D2 Binds

Caption: Simplified signaling pathway of Cariprazine's mechanism of action.

G Figure 2: Bioanalytical Workflow using this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Protein Precipitation Protein Precipitation Add this compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Area Ratio Calculation Area Ratio Calculation Peak Integration->Area Ratio Calculation Quantification Quantification Area Ratio Calculation->Quantification

Caption: Experimental workflow for bioanalysis with this compound.

G Figure 3: Logical Relationship in Quantitative Bioanalysis Analyte Concentration Analyte Concentration Calibration Curve Calibration Curve Analyte Concentration->Calibration Curve Determines Peak Area Ratio Peak Area Ratio Peak Area Ratio->Calibration Curve Constructs Quantification Quantification Calibration Curve->Quantification Allows for Internal Standard Internal Standard Internal Standard->Peak Area Ratio Enables Calculation of

Caption: Logical relationship for quantification in bioanalysis.

References

Troubleshooting & Optimization

Addressing poor peak shape and tailing of Cariprazine-d8 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape and tailing of Cariprazine-d8 in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?

A1: Peak tailing of this compound, a basic compound, is most often caused by secondary interactions between the analyte and the stationary phase. The primary culprits include:

  • Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic amine functional groups of this compound through ion-exchange or hydrogen bonding, leading to tailing.[1][2][3]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. Cariprazine has a pKa of 7.91.[4] If the mobile phase pH is too close to the pKa, both ionized and non-ionized forms of the analyte can exist, resulting in peak distortion.[1]

  • Column Issues: Column degradation, contamination, or the use of a non-end-capped column can expose more active silanol sites, exacerbating tailing.[1]

  • Sample Overload: Injecting too high a concentration of the sample can saturate the column, leading to broadened and tailing peaks.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like this compound. With a pKa of 7.91, the ionization state of this compound is highly dependent on the mobile phase pH.[4]

  • At low pH (e.g., pH < 3): The silanol groups on the silica stationary phase are protonated (Si-OH) and less likely to interact with the protonated this compound (a cation). This can reduce tailing but may also decrease retention.

  • At mid-range pH (e.g., pH 4-7): A significant portion of the silanol groups can be deprotonated and negatively charged (SiO-), leading to strong ionic interactions with the positively charged this compound, which is a primary cause of peak tailing.

  • At high pH (e.g., pH > 9): this compound will be in its neutral form, and interactions with the stationary phase will be primarily hydrophobic, leading to improved peak shape. However, it is crucial to use a pH-stable column, as high pH can dissolve the silica backbone of standard columns.

Q3: What type of HPLC column is recommended for the analysis of this compound?

A3: For the analysis of basic compounds like this compound, the following column types are recommended to minimize peak tailing:

  • End-capped C18 or C8 columns: These columns have been treated to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions.

  • Columns with polar-embedded or polar-endcapped stationary phases: These columns offer alternative selectivity and can shield the analyte from residual silanol groups.

  • Hybrid particle columns: These columns are more stable at higher pH ranges, allowing for the analysis of basic compounds in their neutral state, which often results in excellent peak shapes.

Q4: Can mobile phase additives improve the peak shape of this compound?

A4: Yes, mobile phase additives are highly effective in improving peak shape for basic compounds. Common additives include:

  • Buffers: Using a buffer system (e.g., phosphate, acetate, or formate) is crucial for controlling and maintaining a stable mobile phase pH.[1]

  • Competing Bases: Small amounts of a competing base, such as triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from this compound and reducing peak tailing.[5]

Troubleshooting Guide

Issue: Tailing Peak for this compound

This guide provides a systematic approach to troubleshooting and resolving peak tailing issues for this compound.

Step 1: Initial Assessment

  • Observe the chromatogram: Is the tailing observed only for the this compound peak or for all peaks in the chromatogram?

    • All peaks tailing: This suggests a system-wide issue such as a column void, a partially blocked frit, or extra-column volume.

    • Only this compound peak tailing: This points towards a specific chemical interaction between the analyte and the stationary phase.

Step 2: Method Parameter Evaluation

  • Mobile Phase pH:

    • Action: Verify the pH of your mobile phase. Ensure it is at least 2 pH units away from the pKa of this compound (7.91).[4]

    • Recommendation: Try adjusting the mobile phase to a lower pH (e.g., pH 2.5-3.5 with formic acid, trifluoroacetic acid, or a phosphate buffer) or a higher pH (e.g., pH 9-10 with an appropriate buffer and a pH-stable column).

  • Mobile Phase Composition:

    • Action: Review the organic modifier (acetonitrile or methanol) and the buffer concentration.

    • Recommendation: Ensure adequate buffer capacity (typically 10-25 mM for UV detection). Consider adding a silanol-masking agent like triethylamine (TEA) at a low concentration (e.g., 0.1%).[5]

Step 3: Column and Hardware Check

  • Column Condition:

    • Action: Check the column's history and performance.

    • Recommendation: If the column is old or has been used with harsh conditions, it may be degraded. Try flushing the column or replacing it with a new, high-quality end-capped column.

  • System Check:

    • Action: Inspect for any leaks, and ensure all fittings and tubing are properly connected and have minimal length to reduce extra-column volume.

    • Recommendation: If tailing is observed for all peaks, check for a void at the column inlet. Reversing and flushing the column (if the manufacturer's instructions permit) may help.

Step 4: Sample Considerations

  • Sample Concentration:

    • Action: Evaluate the concentration of your sample.

    • Recommendation: If you suspect column overload, dilute the sample and re-inject.

  • Sample Solvent:

    • Action: Check the composition of the solvent used to dissolve your sample.

    • Recommendation: The sample solvent should be weaker than or of similar strength to the mobile phase to avoid peak distortion. Ideally, dissolve the sample in the initial mobile phase.

Data Presentation

The following table summarizes published HPLC methods for Cariprazine, highlighting key chromatographic parameters and the resulting peak symmetry.

ColumnMobile PhasepHFlow Rate (mL/min)Detection Wavelength (nm)Tailing FactorReference
Agilent Zorbax SB-Aq (250 x 4.6mm, 5µ)Acetonitrile: Buffer (50:50 v/v)Not Specified1.02161.03[6]
Waters Symmetry C18 (150 mm x 4.6 mm, 3.5µ)Methanol: 0.1% Orthophosphoric Acid (50:50 v/v)Not Specified1.0216Within limit[7]
BDS Hypersil™ C18 (250 × 4.6 mm)Methanol: Ammonium Acetate Buffer (70:30 v/v)4.81.0217Symmetrical Peak
Not SpecifiedBuffer (0.05M KH2PO4 + 0.1% Triethylamine): Acetonitrile (70:30 v/v)3.0 (Adjusted with Orthophosphoric Acid)1.02541.02[8]
Not SpecifiedMethanol: 0.1% Orthophosphoric Acid (75:25 v/v)Not Specified0.7253Within limit[9]

Experimental Protocols

Protocol 1: HPLC Method with Acidic Mobile Phase

This protocol is based on a method that utilizes an acidic mobile phase to minimize silanol interactions.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a 0.05M solution of potassium dihydrogen phosphate (KH2PO4) in HPLC-grade water. Add 0.1% (v/v) of triethylamine.

    • Adjust the pH of the aqueous phase to 3.0 with orthophosphoric acid.

    • Organic Phase: HPLC-grade acetonitrile.

    • Mobile Phase: Mix the prepared aqueous phase and acetonitrile in a 70:30 (v/v) ratio.

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).

    • Dilute the stock solution to the desired concentration with the mobile phase.

Protocol 2: HPLC Method with Buffered Mobile Phase at Mid-pH

This protocol utilizes a buffered mobile phase at a slightly acidic pH to achieve a symmetrical peak shape.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: BDS Hypersil™ C18, 250 × 4.6 mm.

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare an ammonium acetate buffer.

    • Adjust the pH of the buffer to 4.8.

    • Organic Phase: HPLC-grade methanol.

    • Mobile Phase: Mix the methanol and ammonium acetate buffer in a 70:30 (v/v) ratio.

    • Degas the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 217 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Dilute to the working concentration with methanol.

Visualizations

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow start Poor Peak Shape / Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System-wide Issue: - Check for column void - Inspect for blocked frit - Minimize extra-column volume check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue: Likely chemical interaction check_all_peaks->analyte_specific_issue No check_column Assess Column Condition system_issue->check_column check_ph Check Mobile Phase pH (pKa of this compound is 7.91) analyte_specific_issue->check_ph adjust_ph Adjust pH: - Low pH (2.5-3.5) OR - High pH (>9) with  pH-stable column check_ph->adjust_ph pH is close to pKa check_additives Evaluate Mobile Phase Additives check_ph->check_additives pH is appropriate solution Symmetrical Peak Achieved adjust_ph->solution add_buffer_tea Use/Optimize Buffer (e.g., Phosphate, Acetate) Add Competing Base (e.g., 0.1% TEA) check_additives->add_buffer_tea No/low buffer or competing base check_additives->check_column Additives are present add_buffer_tea->solution replace_column Flush or Replace Column (Use end-capped or hybrid column) check_column->replace_column Column is old/degraded check_sample Review Sample Preparation check_column->check_sample Column is in good condition replace_column->solution adjust_sample Dilute Sample (if overloaded) Dissolve in mobile phase check_sample->adjust_sample High concentration or strong sample solvent check_sample->solution Sample prep is optimal adjust_sample->solution

Caption: A step-by-step workflow to diagnose and resolve peak tailing for this compound.

Analyte-Stationary Phase Interaction

Analyte_Interaction cluster_stationary_phase Silica Stationary Phase cluster_analyte This compound (at mid-pH) silanol Residual Silanol Group (Si-O⁻) c18 C18 Chains cariprazine Protonated Amine Group (R₃N⁺H) cariprazine->silanol interaction Ionic Interaction (Causes Peak Tailing)

Caption: Secondary ionic interaction between this compound and a residual silanol group.

References

Improving recovery of Cariprazine-d8 during solid-phase extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cariprazine-d8 solid-phase extraction (SPE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to improving the recovery of this compound during SPE procedures.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the solid-phase extraction of this compound, helping you to diagnose and resolve common problems leading to poor recovery.

Question: Why am I experiencing low recovery of this compound?

Answer: Low recovery of this compound during solid-phase extraction can be attributed to several factors throughout the SPE workflow. The primary reasons often involve inappropriate sorbent selection, suboptimal pH conditions, issues with solvent strength during loading, washing, or elution steps, and inconsistent flow rates.[1][2][3] To systematically troubleshoot this issue, it is recommended to evaluate each stage of your protocol.

A logical approach to troubleshooting low recovery is outlined in the workflow diagram below.

G start Low this compound Recovery check_sorbent Is the sorbent appropriate for a basic compound like Cariprazine? start->check_sorbent sorbent_no Select a mixed-mode cation exchange or a reversed-phase (C8, C18) sorbent. check_sorbent->sorbent_no No check_ph Is the sample pH optimized for retention? check_sorbent->check_ph Yes sorbent_no->check_ph ph_no Adjust sample pH to be 1-2 units above the pKa of Cariprazine to ensure it is neutral and retained on a reversed-phase sorbent, or 1-2 units below the pKa for retention on a cation exchange sorbent. check_ph->ph_no No check_load Is there analyte breakthrough during sample loading? check_ph->check_load Yes ph_no->check_load load_yes Decrease the flow rate during loading. Consider reducing the organic content of the sample matrix. check_load->load_yes Yes check_wash Is the analyte being lost during the wash step? check_load->check_wash No load_yes->check_wash wash_yes Decrease the organic strength of the wash solvent. Ensure the wash solvent pH maintains analyte retention. check_wash->wash_yes Yes check_elution Is the analyte being retained on the column after elution? check_wash->check_elution No wash_yes->check_elution elution_yes Increase the organic strength of the elution solvent. For cation exchange, use a basic or ammoniated elution solvent. Consider a 'soak' step by allowing the elution solvent to sit in the cartridge for a few minutes. check_elution->elution_yes Yes end Optimized Recovery check_elution->end No elution_yes->end G cluster_workflow Solid-Phase Extraction Workflow Condition 1. Condition Sorbent (Activate the stationary phase) Equilibrate 2. Equilibrate Sorbent (Prepare for sample matrix) Condition->Equilibrate Load 3. Load Sample (Analyte is retained) Equilibrate->Load Wash 4. Wash Sorbent (Remove interferences) Load->Wash Elute 5. Elute Analyte (Collect the purified analyte) Wash->Elute

References

Resolving chromatographic co-elution of Cariprazine metabolites with Cariprazine-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering chromatographic co-elution of Cariprazine and its active metabolites, desmethyl-cariprazine (DCCAR) and didesmethyl-cariprazine (DDCAR), with the deuterated internal standard, Cariprazine-d8.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Cariprazine and how are they formed?

Cariprazine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2D6.[1][2] This process involves demethylation to produce two major active metabolites: desmethyl-cariprazine (DCCAR) and didesmethyl-cariprazine (DDCAR).[3][4] DCCAR is the initial metabolite, which is then further demethylated to form DDCAR.[3][5]

Q2: Why is co-elution with a deuterated internal standard like this compound a problem?

While deuterated internal standards are often ideal due to their similar chemical properties and retention times to the analyte, co-elution can still be problematic.[6] High concentrations of the analyte (Cariprazine or its metabolites) can suppress the ion signal of the co-eluting deuterated internal standard in the mass spectrometer's source.[7][8] This suppression can lead to variability in the internal standard's response, potentially compromising the accuracy and precision of the quantitative analysis.[9]

Q3: What causes the co-elution of Cariprazine, its metabolites, and this compound?

Cariprazine and its metabolites, DCCAR and DDCAR, are structurally very similar.[3] The deuterated internal standard, this compound, is also structurally almost identical to the parent drug, differing only in the mass of some hydrogen atoms. This high degree of structural similarity results in very similar interactions with the stationary and mobile phases of the liquid chromatography system, making their separation challenging.

Q4: Can I trust my quantitative results if I observe co-elution?

If significant co-elution is occurring, especially between an analyte and the internal standard, the quantitative data may not be reliable.[10] The potential for ion suppression or enhancement can lead to inaccurate measurements. It is crucial to resolve this issue to ensure data integrity.

Cariprazine Metabolic Pathway

Cariprazine is metabolized via demethylation by CYP3A4 and CYP2D6 enzymes into its active metabolites, desmethyl-cariprazine (DCCAR) and didesmethyl-cariprazine (DDCAR).

G cluster_0 Metabolic Pathway of Cariprazine Cariprazine Cariprazine DCCAR Desmethyl-cariprazine (DCCAR) Cariprazine->DCCAR Demethylation (CYP3A4, CYP2D6) DDCAR Didesmethyl-cariprazine (DDCAR) DCCAR->DDCAR Demethylation (CYP3A4, CYP2D6)

Caption: Metabolic pathway of Cariprazine to its major active metabolites.

Troubleshooting Guide for Co-elution

This guide provides a systematic approach to diagnose and resolve the co-elution of Cariprazine, its metabolites, and this compound.

Step 1: Initial Assessment and Diagnosis

The first step is to confirm the extent of the co-elution issue.

  • Peak Shape Analysis: Carefully examine the chromatograms. Look for signs of co-elution such as peak fronting, tailing, or the appearance of shoulders on the main peak.[10]

  • Mass Spectrometry Data Review: Use the mass spectrometer to investigate the purity of the peaks. Extract ion chromatograms for each analyte and the internal standard. If the peaks are not perfectly aligned in retention time but overlap significantly, you have a co-elution problem. Check for suppression of the this compound signal as the concentration of Cariprazine or its metabolites increases.[7][11]

Step 2: Chromatographic Method Optimization

If co-elution is confirmed, the following parameters of the LC method should be systematically adjusted. It is recommended to change one parameter at a time to observe its effect.

The composition of the mobile phase is a critical factor influencing selectivity.[12]

  • Gradient Slope: If using a gradient elution, make the gradient shallower. A slower increase in the organic solvent concentration can improve the separation of closely related compounds.

  • Organic Modifier: If you are using methanol, try switching to acetonitrile or vice-versa. These solvents have different selectivities and can alter the elution order or improve resolution.

  • pH Adjustment: The pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable compounds like Cariprazine and its metabolites. Adjusting the pH can change the ionization state of the analytes and their interaction with the stationary phase. Experiment with small pH adjustments (e.g., ± 0.2 units) around the pKa of the analytes.

The choice of the HPLC column is fundamental for achieving separation.

  • Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase. Phenyl-hexyl or biphenyl columns can offer different selectivity for aromatic compounds like Cariprazine.

  • Particle Size and Column Length: Increasing column length or decreasing the particle size of the stationary phase can increase column efficiency (N), leading to sharper peaks and better resolution.

  • Temperature: Adjusting the column temperature can influence selectivity.[12] Try varying the temperature in increments of 5°C.

Step 3: Data Interpretation and Further Actions

The following table provides a summary of potential outcomes from method modifications.

Parameter AdjustedExpected Outcome for ResolutionPotential Trade-off
Shallower Gradient Increased separation between peaksLonger run times
Change Organic Solvent Altered selectivity (α), potentially resolving co-elutionMay require re-optimization of other parameters
Adjust Mobile Phase pH Changed retention and selectivity for ionizable compoundsCan affect peak shape if not controlled properly
Change Column Chemistry Significant change in selectivity, high chance of resolutionRequires purchasing a new column
Increase Column Length Increased efficiency (N) and resolutionLonger run times, higher backpressure
Decrease Particle Size Increased efficiency (N) and resolutionHigher backpressure, may require a UHPLC system
Adjust Temperature Minor changes in selectivity and retentionCan affect analyte stability at higher temperatures

Troubleshooting Workflow

This diagram outlines the logical steps for troubleshooting the co-elution issue.

G Start Co-elution Suspected Assess Assess Peak Shape & Review MS Data Start->Assess ModifyMP Modify Mobile Phase (Gradient, Solvent, pH) Assess->ModifyMP Co-elution Confirmed NotResolved Issue Persists ModifyMP->NotResolved ModifySP Change Stationary Phase (Column Chemistry, Dimensions) Resolved Co-elution Resolved ModifySP->Resolved Success NotResolved->ModifySP No Improvement NotResolved->Resolved Success

Caption: A workflow for troubleshooting chromatographic co-elution.

Example Experimental Protocol

This is a starting point for an LC-MS/MS method for the analysis of Cariprazine and its metabolites. This protocol may require optimization to resolve co-elution.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing this compound (internal standard).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-7 min: 90% to 10% B

    • 7-10 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

Relationship of Chromatographic Factors to Resolution

The resolution of two chromatographic peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k).

G Resolution Resolution (Rs) Efficiency Efficiency (N) (Peak Sharpness) Resolution->Efficiency Selectivity Selectivity (α) (Peak Separation) Resolution->Selectivity Retention Retention Factor (k) (Time on Column) Resolution->Retention

Caption: Key factors influencing chromatographic resolution.

References

Technical Support Center: Optimizing Cariprazine-d8 Ionization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Cariprazine-d8. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the ionization of this compound during LC-MS analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why am I observing a low signal or poor ionization for this compound?

A1: Low signal intensity for this compound is often related to the mobile phase composition. Cariprazine is a basic compound (pKa ≈ 7.91) and requires an acidic mobile phase to promote protonation and enhance ionization in positive electrospray ionization (ESI) mode.[1]

  • Check Mobile Phase pH: Ensure your mobile phase is acidic. The use of additives like formic acid, trifluoroacetic acid, or orthophosphoric acid is crucial.[2][3][4] A common starting point is 0.1% formic acid in both the aqueous and organic phases.[3][5]

  • Evaluate Additive Choice: While effective for chromatography, trifluoroacetic acid (TFA) can cause significant ion suppression in ESI-MS.[6][7] If you are using TFA and experiencing low signal, consider switching to an MS-friendlier additive like formic acid. Formic acid provides a good balance of chromatographic performance and ionization efficiency.[7][8]

  • Optimize Additive Concentration: The concentration of the acidic modifier can impact signal intensity. While 0.1% is standard, some studies suggest that reducing the formic acid concentration (e.g., to 0.01%) can sometimes enhance the MS signal, depending on the stationary phase.[8]

  • Consider Ammonium Salts: Additives like ammonium formate or ammonium acetate can also be used.[4] These can improve peak shape and may enhance ionization, particularly if sodium or potassium adducts are problematic.[9]

Q2: My chromatographic peak shape for this compound is poor (e.g., tailing or broadening). Can the mobile phase be the cause?

A2: Yes, the mobile phase plays a critical role in achieving good peak shape.

  • Insufficient Acidification: Peak tailing for basic compounds like Cariprazine can occur if the mobile phase pH is not low enough to ensure the analyte is in a single, protonated state. Increasing the acid modifier concentration slightly or switching to a stronger acid (while being mindful of MS suppression) can help.

  • Organic Modifier Choice: Acetonitrile generally provides sharper peaks than methanol for many compounds on silica-based columns.[10] However, methanol's hydrogen bonding capabilities can sometimes improve peak tailing for certain analytes.[10] If you are using one, it is worth experimenting with the other.

  • Buffer Selection: Using a buffer like ammonium formate can sometimes improve peak shape compared to using only an acid.[7]

Q3: I'm observing significant signal suppression or matrix effects. How can I troubleshoot this with my mobile phase?

A3: Signal suppression, often caused by co-eluting matrix components, is a common challenge in LC-MS.

  • Adjust Organic/Aqueous Ratio: Modifying the gradient profile to better separate this compound from interfering matrix components is a primary strategy.

  • Change Organic Solvent: Switching between acetonitrile and methanol can alter the elution order (selectivity) of both the analyte and interfering compounds.[11] This change in selectivity may move the this compound peak away from the region of suppression.

  • Optimize Additives: As mentioned, TFA is a known signal suppressor.[6] Using formic acid or ammonium formate is highly recommended for LC-MS applications to minimize this effect.[7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting mobile phases for this compound analysis?

A1: Based on published methods, a good starting point for reversed-phase LC-MS analysis of this compound in positive ESI mode is:

  • Mobile Phase A: Water with 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[2][5] A gradient elution on a C18 column is typically employed.[2]

Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect this compound ionization and analysis?

A2: Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers, and the choice can impact several aspects of the analysis:

  • Elution Strength: Acetonitrile generally has a higher elution strength than methanol in reversed-phase chromatography, which can lead to shorter retention times.[10][11]

  • Ionization Efficiency: The choice of solvent can influence the efficiency of the ESI process. While analyte-dependent, ACN's lower viscosity and surface tension are often beneficial.

  • Selectivity: ACN (an aprotic solvent) and MeOH (a protic solvent) interact differently with the analyte and stationary phase, leading to different separation selectivity.[11][12] If co-eluting peaks are an issue with one solvent, switching to the other may resolve the problem.

  • Backpressure: Methanol is more viscous than acetonitrile, resulting in higher system backpressure.[10][11][12]

Q3: What is the role of acidic additives like formic acid in the mobile phase?

A3: Acidic additives are essential for the analysis of basic compounds like Cariprazine in positive ESI-MS for several reasons:

  • Promotes Ionization: They provide a source of protons (H+) to facilitate the formation of the protonated molecule, [M+H]+, which is the desired ion for MS detection.[13]

  • Improves Peak Shape: By maintaining a low pH, the acid ensures that Cariprazine consistently exists in its protonated, cationic form, preventing interactions with residual silanols on the column that can cause peak tailing.

  • Controls Retention: The pH of the mobile phase affects the retention time of ionizable compounds.[1]

Data Summary

The following table summarizes the impact of different mobile phase systems on the analysis of Cariprazine, which is directly applicable to its deuterated analog, this compound.

Mobile Phase SystemOrganic ModifierAdditiveKey ObservationsReference
System 1Acetonitrile0.1% Formic AcidProvides good separation and is highly compatible with MS detection, offering a strong signal.[3][5][3][5]
System 2Methanol0.1% Orthophosphoric AcidEffective for chromatographic separation, but orthophosphoric acid is non-volatile and not suitable for MS.[2][2]
System 3Methanol0.1% Trifluoroacetic AcidGood for chromatography, but TFA is a known ion suppressor in ESI-MS, potentially reducing sensitivity.[4][6][4]
System 4Acetonitrile0.05 M Ammonium AcetateCan be used to buffer the mobile phase and may alter selectivity compared to acidic modifiers.[4][4]

Experimental Protocols

Representative LC-MS/MS Method for this compound Analysis

This protocol is a generalized example based on common parameters found in the literature. Optimization is recommended for specific instrumentation and applications.

1. Liquid Chromatography (LC) System:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.[14]

  • Column Temperature: 30 °C.[14]

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-7 min: 30% to 70% B

    • 7-8 min: 70% B

    • 8-9 min: 70% to 30% B

    • 9-12 min: 30% B (Re-equilibration)

2. Mass Spectrometry (MS) System:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Ion Spray Voltage: 5500 V.[2]

  • Source Temperature: 500 °C.[2]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Cariprazine: Q1: m/z 427.3 -> Q3: m/z 207.1 (Example transition, should be optimized)

    • This compound: Q1: m/z 435.3 -> Q3: m/z 215.1 (Example transition, should be optimized based on the specific deuteration pattern and fragmentation)

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation or LLE/SPE Spike->Extract Reconstitute Evaporate & Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for this compound bioanalysis.

Troubleshooting Start Low Signal for This compound? CheckAcid Is Mobile Phase Acidic? (e.g., 0.1% Formic Acid) Start->CheckAcid AddAcid Action: Add 0.1% Formic Acid to Aqueous & Organic Phases CheckAcid->AddAcid No CheckAdditive Using TFA? CheckAcid->CheckAdditive Yes Optimize Signal Improved? AddAcid->Optimize CheckSolvent Try Switching Organic Solvent? (ACN <-> MeOH) SwitchSolvent Action: Prepare Mobile Phase with Alternate Solvent CheckSolvent->SwitchSolvent Yes Consult Consult Instrument Specialist CheckSolvent->Consult No SwitchSolvent->Optimize CheckAdditive->CheckSolvent No SwitchAdditive Action: Replace TFA with MS-friendly Formic Acid CheckAdditive->SwitchAdditive Yes SwitchAdditive->Optimize End Problem Resolved Optimize->End Yes Optimize->Consult No

Caption: Troubleshooting logic for low this compound signal intensity.

References

Technical Support Center: Quantification of Cariprazine-d8 at Low Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of Cariprazine-d8 at low concentrations using LC-MS/MS.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Issue 1: Poor Signal Intensity or High Lower Limit of Quantification (LLOQ) for this compound

Q: My this compound internal standard (IS) signal is weak, or I'm struggling to achieve the desired LLOQ. What are the potential causes and how can I troubleshoot this?

A: Weak signal intensity for this compound at low concentrations is a common challenge that can stem from several factors throughout the analytical process. Here is a step-by-step guide to diagnose and resolve the issue:

Possible Causes & Troubleshooting Steps:

  • Suboptimal Mass Spectrometry (MS) Parameters:

    • Action: Infuse a standard solution of this compound directly into the mass spectrometer to optimize ionization and fragmentation parameters. Pay close attention to the precursor and product ion selection, collision energy, and ion source settings (e.g., capillary voltage, gas flow, temperature).

    • Tip: Ensure the selected MRM transitions are specific and sensitive for this compound and do not have interference from the unlabeled Cariprazine.

  • Inefficient Sample Preparation:

    • Action: Evaluate the extraction recovery of this compound. The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for Cariprazine at low concentrations.

    • Tip: Perform a recovery experiment by comparing the peak area of this compound in a pre-extraction spiked sample to a post-extraction spiked sample. Low recovery (<85%) indicates that the sample preparation method needs optimization.

  • Matrix Effects:

    • Action: Significant ion suppression is a frequent culprit for poor signal intensity in bioanalysis.[1] This occurs when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) interfere with the ionization of this compound.

    • Tip: To assess matrix effects, compare the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a neat solution. A significant difference indicates the presence of matrix effects that need to be addressed through improved sample cleanup or chromatographic separation.

  • Chromatographic Issues:

    • Action: Poor peak shape (e.g., broad or tailing peaks) can reduce the peak height and thus the signal-to-noise ratio, negatively impacting the LLOQ.

    • Tip: Ensure the mobile phase composition is optimal for this compound, and the analytical column is in good condition. A slight chromatographic shift between the analyte and the deuterated internal standard can sometimes occur, which might lead to differential matrix effects.[2]

Issue 2: High Variability in this compound Signal

Q: I am observing significant variability in the this compound peak area across my sample batch, even in my quality control (QC) samples. What could be causing this inconsistency?

A: Inconsistent internal standard response can compromise the accuracy and precision of your quantitative assay. Here are the common reasons for this issue and how to address them:

Possible Causes & Troubleshooting Steps:

  • Inconsistent Sample Preparation:

    • Action: Variability in extraction efficiency between samples can lead to inconsistent this compound recovery.

    • Tip: Ensure precise and consistent execution of the sample preparation protocol for all samples. Automating the sample preparation process can help minimize variability.

  • Differential Matrix Effects:

    • Action: The composition of the biological matrix can vary between different lots or individual samples, leading to varying degrees of ion suppression or enhancement for this compound.[1]

    • Tip: A stable isotope-labeled internal standard like this compound is expected to co-elute with the analyte and experience similar matrix effects, thus compensating for this variability.[3][4] However, if there is a slight retention time shift between Cariprazine and this compound, they may be affected differently by a narrow region of ion suppression.[2] Optimizing chromatography to ensure co-elution is crucial.

  • Internal Standard Purity and Stability:

    • Action: The presence of unlabeled Cariprazine as an impurity in the this compound reference material can lead to analytical inaccuracies.[5] Additionally, the stability of the deuterated label should be considered.

    • Tip: Verify the purity of your this compound standard. While unlikely for a stable compound like Cariprazine, ensure that the storage conditions and sample processing steps do not cause degradation or back-exchange of the deuterium labels.

Issue 3: Inaccurate Quantification Results

Q: My calibration curve is non-linear, or my QC samples are failing, suggesting inaccurate quantification. How can I troubleshoot this?

A: Inaccurate results are a critical issue that requires a systematic investigation. The following points should be considered:

Possible Causes & Troubleshooting Steps:

  • Isotopic Contribution (Crosstalk):

    • Action: At the LLOQ, the isotopic contribution from the unlabeled Cariprazine to the this compound MRM channel, or vice-versa, can become significant and affect accuracy.

    • Tip: Analyze a high concentration standard of Cariprazine to check for any signal in the this compound MRM transition, and vice-versa. If significant crosstalk is observed, a higher mass-labeled internal standard (e.g., with more deuterium atoms) might be necessary to shift the isotopic signal outside the detection window.[3]

  • Incorrect Internal Standard Concentration:

    • Action: An error in the preparation of the this compound working solution can lead to systematic errors in quantification.

    • Tip: Carefully re-prepare and verify the concentration of the internal standard solution.

  • Suboptimal Integration Parameters:

    • Action: Inconsistent peak integration, especially at low concentrations where the signal-to-noise ratio is low, can introduce significant error.

    • Tip: Review and optimize the peak integration parameters in your data processing software. Ensure that the baseline is set correctly and that peaks are integrated consistently across the entire batch.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for Cariprazine bioanalysis. While specific data for this compound is often not reported separately, its performance is expected to be comparable to the analyte under optimized conditions.

Table 1: Lower Limit of Quantification (LLOQ) for Cariprazine in Human Plasma

LLOQ (pg/mL)Analytical MethodReference
20LC-MS/MS[6]

Table 2: Recovery and Matrix Effect of Cariprazine in Human Plasma

AnalyteSample PreparationRecovery (%)Matrix Effect (%)Reference
CariprazineProtein Precipitation>98%Not explicitly stated, but method validated[7][8]
CariprazineProtein Precipitation85-115%Normalized matrix effects ranged from 0.88 to 1.14

Experimental Protocols

This section details a representative experimental protocol for the quantification of Cariprazine (and this compound) in human plasma.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma sample, add the this compound internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cariprazine: To be optimized based on the instrument (e.g., m/z 427.3 → 207.1).

    • This compound: To be optimized based on the specific deuteration pattern (e.g., m/z 435.3 → 215.1).

  • Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: A typical experimental workflow for this compound quantification.

Troubleshooting Logic for Low Signal Intensity

troubleshooting_low_signal start Low this compound Signal check_ms Optimize MS Parameters? start->check_ms check_recovery Evaluate Extraction Recovery? check_ms->check_recovery No solution_ms Tune Ion Source & MRM check_ms->solution_ms Yes check_matrix Assess Matrix Effects? check_recovery->check_matrix No solution_recovery Optimize Sample Prep Method check_recovery->solution_recovery Yes check_chroma Improve Chromatography? check_matrix->check_chroma No solution_matrix Enhance Sample Cleanup check_matrix->solution_matrix Yes solution_chroma Optimize Mobile Phase/Column check_chroma->solution_chroma Yes end_node Signal Improved check_chroma->end_node No solution_ms->end_node solution_recovery->end_node solution_matrix->end_node solution_chroma->end_node

Caption: A decision tree for troubleshooting low signal intensity of this compound.

References

Validation & Comparative

Navigating Bioanalytical Method Validation: A Comparative Guide for Cariprazine Analysis Using Cariprazine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of regulatory submission and clinical success. This guide provides a comprehensive comparison of bioanalytical methods for the atypical antipsychotic drug Cariprazine, with a focus on the utilization of Cariprazine-d8 as an internal standard, benchmarked against established FDA and ICH guidelines.

The quantification of drug concentrations in biological matrices is a critical aspect of pharmacokinetic and toxicokinetic studies.[1] The selection of an appropriate bioanalytical method and internal standard is paramount for ensuring the accuracy, precision, and reliability of the data generated. This guide delves into the validation of a bioanalytical method for Cariprazine using its deuterated analog, this compound, as an internal standard, a common practice in mass spectrometry-based bioanalysis to correct for variability during sample processing and analysis.[2][3]

The Gold Standard: FDA and ICH Bioanalytical Method Validation Guidelines

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation. The ICH M10 guideline, now adopted by the FDA, provides a harmonized framework for the validation of bioanalytical methods, ensuring global acceptance of study data.[1][4][5] A full validation according to these guidelines encompasses a thorough evaluation of several key parameters to demonstrate that the method is suitable for its intended purpose.[6][7]

These parameters for chromatographic methods include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a specified range.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).

  • Carry-over: The appearance of an analyte signal in a blank sample following the analysis of a sample with a high concentration of the analyte.

  • Dilution Integrity: The assessment of whether a sample can be diluted without affecting the accuracy of the final concentration.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

Comparative Analysis of Bioanalytical Methods for Cariprazine

While various analytical techniques can be employed for the quantification of Cariprazine, High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent. The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in LC-MS/MS methods for enhancing precision and accuracy.

Below is a comparative summary of typical performance data for different bioanalytical methods used for Cariprazine analysis.

ParameterHPLC-UV MethodLC-MS/MS Method (with Analog IS)LC-MS/MS Method (with this compound IS)
Linearity Range 10 - 60 µg/mL1 - 100 ng/mL0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 5.07 µg/mL~1 ng/mL~0.1 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Precision (%RSD) < 2%< 15%< 15%
Recovery VariableGenerally >80%Generally >85%
Selectivity Prone to interferenceHighVery High
Throughput ModerateHighHigh

Experimental Protocols: A Representative LC-MS/MS Method Using this compound

The following protocol outlines a typical experimental workflow for the validation of a bioanalytical method for Cariprazine in human plasma using this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • Thaw human plasma samples and quality control (QC) samples at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Cariprazine: Precursor ion > Product ion (specific m/z values to be determined during method development).

    • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).

Visualizing Key Processes

To better understand the underlying principles and workflows, the following diagrams have been generated.

Cariprazine_Signaling_Pathway Cariprazine Cariprazine D2R Dopamine D2 Receptor Cariprazine->D2R Partial Agonist D3R Dopamine D3 Receptor Cariprazine->D3R Partial Agonist (High Affinity) HT1AR Serotonin 5-HT1A Receptor Cariprazine->HT1AR Partial Agonist HT2AR Serotonin 5-HT2A Receptor Cariprazine->HT2AR Antagonist Dopamine_Signaling Dopaminergic Signaling D2R->Dopamine_Signaling D3R->Dopamine_Signaling Serotonin_Signaling Serotonergic Signaling HT1AR->Serotonin_Signaling HT2AR->Serotonin_Signaling Therapeutic_Effects Therapeutic Effects (Antipsychotic, Mood Stabilization) Dopamine_Signaling->Therapeutic_Effects Serotonin_Signaling->Therapeutic_Effects

Caption: Mechanism of action of Cariprazine.

Bioanalytical_Workflow Start Start: Biological Sample (Plasma) Spike_IS Spike with This compound (IS) Start->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Bioanalytical sample preparation workflow.

Conclusion

The validation of a bioanalytical method for Cariprazine using this compound as an internal standard, in accordance with FDA and ICH guidelines, provides a robust and reliable approach for the quantification of the drug in biological matrices. The use of a stable isotope-labeled internal standard in LC-MS/MS analysis offers superior selectivity and accuracy compared to other methods. By adhering to the principles of method validation outlined in this guide, researchers and drug developers can ensure the generation of high-quality data to support their regulatory submissions and advance their clinical programs.

References

A Comparative Guide to Analytical Methods for Cariprazine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methodologies for the quantification of Cariprazine, a crucial atypical antipsychotic. While direct inter-laboratory comparison studies involving Cariprazine-d8 are not publicly available, this document synthesizes data from several published analytical method development and validation studies. The inclusion of a deuterated internal standard like this compound is a standard practice in bioanalytical methods to ensure accuracy and precision, and its use is implied in robust LC-MS/MS assays.

Data Summary of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods reported for the determination of Cariprazine. This allows for a direct comparison of key analytical parameters such as linearity, accuracy, and limits of detection and quantification.

MethodMatrixLinearity Range (µg/mL)Accuracy (% Recovery)Precision (% RSD)LOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLCBulk & Pharmaceutical Dosage10–6098.91–101.83< 25.0715.37
RP-HPLCBulk & Pharmaceutical Dosage80–120----[1]
RP-HPLCHuman Plasma1–5----[2]
RP-HPLCBulk Drug & Formulation80–1200.05-0.2-0.04480.1356[3]
LC-MS/MSHuman Plasma--≤8.7 (Total Precision)--

LOD: Limit of Detection; LOQ: Limit of Quantification; RP-HPLC: Reverse Phase High-Performance Liquid Chromatography; LC-MS/MS: Liquid Chromatography with tandem mass spectrometry; RSD: Relative Standard Deviation.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of protocols from the cited literature.

Method 1: RP-HPLC for Bulk and Pharmaceutical Dosage Forms[1]
  • Instrumentation: Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) system.

  • Column: BDS Hypersil™ C18 column (250 × 4.6 mm).

  • Mobile Phase: Methanol and ammonium acetate buffer (70:30% v/v; pH 4.8).

  • Flow Rate: 1 mL/min.

  • Detection: UV at 217 nm.

  • Sample Preparation: A stock solution of Cariprazine Hydrochloride is prepared and diluted with methanol to achieve concentrations within the linearity range.

Method 2: Stability-Indicating RP-HPLC for Human Plasma[3]
  • Instrumentation: RP-HPLC with DAD detector.

  • Mobile Phase: 75:25 v/v solution of Methanol and 0.1% Orthophosphoric acid.

  • Flow Rate: 0.7 ml/min.

  • Detection: UV at 253 nm.

  • Sample Preparation: A standard stock solution is prepared by dissolving Cariprazine HCl in methanol and human plasma. This mixture is shaken and centrifuged. Serial dilutions are then made using the mobile phase.

Method 3: LC-MS/MS for Antipsychotics in Human Plasma[5]
  • Instrumentation: Waters ACQUITY UPLC I-Class System and a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer.

  • Sample Preparation: Protein precipitation of 50 µL of human plasma.

  • Internal Standard: While this study analyzed multiple antipsychotics and used analogue internal standards like d8-Quetiapine and d8-Brexpiprazole, the use of this compound would be the appropriate internal standard for a dedicated Cariprazine assay.

  • MS Detection: ESI+ ionization mode with Multiple Reaction Monitoring (MRM).

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of Cariprazine in a biological matrix using an internal standard like this compound, a common practice for ensuring high-quality data in pharmaceutical research and development.

Cariprazine Analytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataProc Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (e.g., Protein Precipitation, SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject LC-MS/MS Injection Evap->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantification of Cariprazine Calibrate->Quantify

Caption: Workflow for Cariprazine quantification using an internal standard.

References

Cross-validation of an LC-MS/MS assay for Cariprazine with Cariprazine-d8

Author: BenchChem Technical Support Team. Date: November 2025

An essential procedure in regulated bioanalysis, cross-validation ensures that an analytical method is robust and transferable. This guide provides a comparative overview of a primary and a secondary liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Cariprazine in human plasma, using Cariprazine-d8 as the internal standard. The comparison is based on established regulatory guidelines for bioanalytical method validation.[1][2][3]

Comparative Analysis of LC-MS/MS Methods for Cariprazine

This comparison focuses on two distinct LC-MS/MS methods for Cariprazine analysis, highlighting differences in sample preparation and chromatographic conditions. Method A represents a primary validated assay, while Method B serves as an alternative for the purpose of cross-validation.

Table 1: Comparison of LC-MS/MS Method Parameters

ParameterMethod AMethod B (Alternative)
Sample Preparation Protein PrecipitationLiquid-Liquid Extraction
Chromatography Reversed-Phase C18 ColumnPhenyl-Hexyl Column
Mobile Phase Acetonitrile & 0.1% Formic Acid in WaterMethanol & Ammonium Acetate Buffer
Detection Triple Quadrupole MS/MSTriple Quadrupole MS/MS
Internal Standard This compoundThis compound

Experimental Protocols

Method A: Primary LC-MS/MS Assay Protocol

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing this compound.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

  • Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Cariprazine: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

Method B: Alternative LC-MS/MS Assay Protocol

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 50 µL of 1M sodium hydroxide and 600 µL of methyl tert-butyl ether (MTBE) containing this compound.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Freeze the aqueous layer and transfer the organic layer to a clean tube.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: A gradient of 10 mM ammonium acetate buffer (A) and methanol (B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

  • Identical to Method A.

Cross-Validation Data

Cross-validation is performed by analyzing the same set of quality control (QC) samples with both methods. The acceptance criteria are based on regulatory guidelines, typically requiring the mean accuracy of the QC samples to be within ±15% of the nominal concentration.[2][3]

Table 2: Cross-Validation Results for Cariprazine QC Samples

QC Level (ng/mL)Method A (Mean Conc. ± SD)Method A Accuracy (%)Method B (Mean Conc. ± SD)Method B Accuracy (%)Mean Difference (%)
Low (1.5) 1.45 ± 0.1296.71.58 ± 0.14105.3-8.2
Mid (15) 15.3 ± 1.1102.014.7 ± 1.398.04.1
High (150) 148.5 ± 12.399.0152.1 ± 13.1101.4-2.4

Visualizing the Cross-Validation Workflow

The following diagram illustrates the key steps in the cross-validation process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation QC_Samples Prepare QC Samples (Low, Mid, High) Analyze_A Analyze with Method A QC_Samples->Analyze_A Analyze_B Analyze with Method B QC_Samples->Analyze_B Compare Compare Results Analyze_A->Compare Analyze_B->Compare Acceptance Acceptance Criteria Met? Compare->Acceptance Report Final Report Acceptance->Report

Caption: Workflow for the cross-validation of two bioanalytical methods.

Logical Relationship of Validation Parameters

The successful validation of a bioanalytical method relies on several interconnected parameters.

ValidationParameters Method Bioanalytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Selectivity Selectivity Method->Selectivity Sensitivity Sensitivity Method->Sensitivity Stability Stability Method->Stability Linearity Linearity & Range Method->Linearity Validated Validated Method Accuracy->Validated Precision->Validated Selectivity->Validated Sensitivity->Validated Stability->Validated Linearity->Validated

Caption: Key parameters for bioanalytical method validation.

Conclusion

The cross-validation of the LC-MS/MS assay for Cariprazine demonstrates the comparability of both methods. The observed differences in accuracy between Method A and Method B are well within the acceptable limits set by regulatory agencies. This ensures that data generated by either method can be reliably used in clinical and non-clinical studies. The choice between the two methods may depend on factors such as sample throughput, cost, and the specific laboratory environment.

References

Performance Evaluation of Cariprazine-d8: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods. This guide provides a framework for evaluating the performance of Cariprazine-d8, a deuterated internal standard for the quantification of the atypical antipsychotic drug Cariprazine.

While direct performance data for this compound from formal proficiency testing programs is not publicly available, this guide outlines the standard validation parameters and experimental protocols used to assess its suitability. It also offers a comparison with alternative internal standards, supported by established principles of bioanalytical method validation.

Understanding the Role of a Deuterated Internal Standard

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. The purpose of the IS is to correct for variability during sample preparation and analysis. An ideal IS should mimic the analyte's behavior as closely as possible.

Deuterated internal standards, such as this compound, are considered the "gold standard" for LC-MS/MS-based bioanalysis. By replacing some hydrogen atoms with their stable isotope, deuterium, this compound has a higher mass than Cariprazine but exhibits nearly identical physicochemical properties. This ensures that it behaves similarly during extraction, chromatography, and ionization, providing the most accurate correction for potential analytical variations.

Performance Evaluation Parameters

The performance of this compound as an internal standard is evaluated through a series of validation experiments as stipulated by regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). The typical acceptance criteria for these parameters are summarized in the table below.

Performance ParameterAcceptance CriteriaPurpose
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).To determine the closeness of the measured concentration to the true concentration.
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).To assess the degree of scatter or variability between a series of measurements.
Linearity The correlation coefficient (r²) should be ≥ 0.99 for the calibration curve.To ensure a proportional relationship between the instrument response and the concentration of the analyte over a defined range.
Selectivity No significant interfering peaks should be observed at the retention time of the analyte and IS in blank biological matrix.To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.
Matrix Effect The CV of the IS-normalized matrix factor across different lots of biological matrix should be ≤ 15%.To assess the impact of co-eluting, undetected matrix components on the ionization of the analyte and IS.
Stability Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) should be within ±15% of the nominal concentration.To ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's performance. Below are typical experimental protocols for key validation parameters.

Accuracy and Precision
  • Preparation of Samples: Prepare quality control (QC) samples in the relevant biological matrix (e.g., plasma, serum) at a minimum of three concentration levels: low, medium, and high.

  • Analysis: Analyze at least five replicates of each QC concentration level in three separate analytical runs.

  • Calculation:

    • Accuracy: Calculate the percent deviation of the mean measured concentration from the nominal concentration.

    • Precision: Calculate the CV of the measured concentrations within each run (intra-day precision) and between the three runs (inter-day precision).

Linearity
  • Preparation of Calibration Standards: Prepare a series of at least six to eight calibration standards by spiking the biological matrix with known concentrations of Cariprazine and a constant concentration of this compound.

  • Analysis: Analyze the calibration standards along with a blank sample (matrix with IS) and a zero sample (matrix without analyte or IS).

  • Data Processing: Plot the peak area ratio of Cariprazine to this compound against the nominal concentration of Cariprazine. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for bioanalytical method validation and the logical relationship of using a deuterated internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Biological Sample (e.g., Plasma) B Spike with this compound (IS) A->B C Protein Precipitation / Liquid-Liquid Extraction B->C D Evaporation and Reconstitution C->D E Injection into LC System D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Integration G->H I Calculate Peak Area Ratio (Cariprazine / this compound) H->I J Quantification using Calibration Curve I->J

Caption: Bioanalytical workflow for Cariprazine using this compound.

G A Sample-to-Sample Variability (e.g., Extraction Efficiency, Matrix Effects) B Cariprazine (Analyte) A->B Affects C This compound (Internal Standard) A->C Affects Similarly D Peak Area Ratio (Cariprazine / this compound) B->D C->D E Accurate Quantification D->E Enables

Caption: Logic of using a deuterated internal standard for accurate quantification.

Comparison with Alternative Internal Standards

While this compound is the preferred internal standard, other compounds could theoretically be used. The table below compares the expected performance of this compound with a structural analog.

FeatureThis compound (Deuterated IS)Structural Analog IS
Co-elution Designed to co-elute with the analyte, providing the best correction for matrix effects.May have different retention times, leading to less effective correction for matrix effects.
Ionization Efficiency Nearly identical to the analyte, ensuring that any suppression or enhancement of the signal affects both equally.Can have significantly different ionization efficiency, which may not track that of the analyte.
Extraction Recovery Expected to be identical to the analyte.May have different extraction recovery, leading to analytical bias.
Availability Generally commercially available but can be more expensive.May be more readily available or less expensive, but requires more extensive validation to prove its suitability.

Conclusion

Establishing Linearity and Range for Cariprazine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Cariprazine, with a specific focus on establishing linearity and range using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with Cariprazine-d8 as the internal standard. The performance of this method is compared with alternative High-Performance Liquid Chromatography (HPLC) techniques. All experimental data is supported by detailed methodologies to ensure reproducibility and aid in the selection of the most suitable analytical approach for your research needs.

Comparative Analysis of Analytical Methods

The quantification of Cariprazine in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The choice of analytical method significantly impacts the sensitivity, specificity, and throughput of the analysis. Below is a comparison of a sensitive LC-MS/MS method utilizing a deuterated internal standard against alternative HPLC-UV and High-Performance Thin-Layer Chromatography (HPTLC) methods.

Parameter LC-MS/MS with this compound RP-HPLC-UV HPTLC
Linearity Range 0.05 - 480 ng/mL10 - 60 µg/mL2000 - 6000 ng/band[1]
Coefficient of Determination (r²) >0.99 (Assumed)0.9990.9979[1]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[2]15.37 µg/mLNot Reported
Limit of Detection (LOD) Not explicitly stated, but expected to be <0.05 ng/mL5.07 µg/mLNot Reported
Internal Standard This compoundNot typically usedNot typically used
Selectivity High (based on mass-to-charge ratio)ModerateModerate
Sensitivity HighLow to ModerateLow to Moderate

Table 1: Comparison of Linearity and Range for Cariprazine Quantification Methods.

Experimental Protocols

Detailed methodologies for the LC-MS/MS method with this compound and a representative RP-HPLC-UV alternative are provided below.

LC-MS/MS Method with this compound Internal Standard

This method is adapted from a validated assay for the simultaneous determination of Cariprazine and its metabolites in human plasma[2].

a) Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma sample, add the internal standard solution (this compound).

  • Alkalize the biological matrix.

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

b) Chromatographic and Mass Spectrometric Conditions

  • LC System: Reversed-phase HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a TurboIonSpray interface, operated in positive-ion, multiple reaction monitoring (MRM) mode.

  • MRM Transitions:

    • Cariprazine: m/z 427.3 → 382.2

    • This compound (as [2H6]-RGH-188): m/z 433.3 → 382.2[2]

c) Establishing Linearity and Range

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of Cariprazine. A typical range could be from 0.05 ng/mL to 50 ng/mL or higher, depending on the expected concentrations in study samples. A broader range of 2.88–480 ng/mL has also been reported for a multiplex assay.

  • Add a fixed concentration of the this compound internal standard to all calibration standards and quality control (QC) samples.

  • Process the samples as described in the sample preparation section.

  • Analyze the extracted samples by LC-MS/MS.

  • Construct a calibration curve by plotting the peak area ratio of Cariprazine to this compound against the nominal concentration of Cariprazine.

  • Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (r²). The acceptance criterion for r² is typically ≥0.99.

  • The linear range is the concentration range over which the assay is demonstrated to be precise, accurate, and linear. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. An LLOQ of 0.05 ng/mL has been established for Cariprazine in plasma[2]. A population pharmacokinetics study also reported an LLOQ of 20 pg/mL[3].

Alternative Method: RP-HPLC-UV

This method is based on a reported stability-indicating HPLC assay for Cariprazine hydrochloride.

a) Sample Preparation

  • Prepare stock solutions of Cariprazine hydrochloride in a suitable diluent (e.g., methanol).

  • For bulk drug or pharmaceutical dosage forms, dissolve the sample in the diluent to achieve a concentration within the linear range.

b) Chromatographic Conditions

  • HPLC System: A standard RP-HPLC system with a UV detector.

  • Column: BDS Hypersil™ C18 column (250 × 4.6 mm).

  • Mobile Phase: Methanol and ammonium acetate buffer (70:30% v/v; pH 4.8).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 217 nm.

c) Establishing Linearity and Range

  • Prepare a series of calibration standards from the stock solution at different concentrations (e.g., 10, 20, 30, 40, 50, 60 µg/mL).

  • Inject each standard into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of Cariprazine.

  • Determine the linearity by calculating the correlation coefficient (r²), which should be close to 1 (e.g., 0.999).

  • The range is the interval between the upper and lower concentrations that have been demonstrated to be linear, accurate, and precise.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in establishing the linearity and range for the quantification of Cariprazine using an LC-MS/MS method with a deuterated internal standard.

G cluster_prep Preparation of Standards cluster_extraction Sample Processing cluster_analysis Analysis cluster_data Data Evaluation A Prepare Cariprazine Stock Solution C Create Calibration Curve Standards (Spiking blank plasma with Cariprazine) A->C B Prepare this compound (IS) Stock Solution D Add Fixed Concentration of IS to all Standards and QCs B->D E Liquid-Liquid Extraction D->E F Evaporation and Reconstitution E->F G LC-MS/MS Analysis F->G H Data Acquisition (MRM Mode) G->H I Calculate Peak Area Ratios (Cariprazine / this compound) H->I J Construct Calibration Curve I->J K Linear Regression Analysis (Determine r², slope, intercept) J->K L Define Linear Range and LLOQ K->L

Caption: Workflow for Linearity and Range Determination.

References

The Analytical Edge: Evaluating the Accuracy and Precision of Cariprazine-d8 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of psychiatric drug development and therapeutic monitoring, the precise and accurate quantification of antipsychotic agents in biological matrices is paramount. Cariprazine, a D3-preferring D2/D3 receptor partial agonist, has emerged as a significant therapeutic option for schizophrenia and bipolar disorder. Consequently, the development of robust bioanalytical methods for its quantification is a critical focus for researchers. A key component of a reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the internal standard (IS), which is essential for correcting variability during sample processing and analysis. This guide provides a comprehensive comparison of the performance of Cariprazine-d8 as an internal standard in various biological matrices, supported by experimental data and detailed protocols.

Performance of this compound: A Data-Driven Comparison

The ideal internal standard should exhibit similar physicochemical properties to the analyte, co-elute chromatographically, and not interfere with the analyte's signal. Deuterated analogs, such as this compound, are widely considered the gold standard for LC-MS/MS-based bioanalysis due to their near-identical chemical behavior to the parent drug. The following tables summarize the accuracy and precision data for LC-MS/MS methods utilizing a stable isotope-labeled internal standard, presumed to be this compound or a similar deuterated analog, for the quantification of Cariprazine in human plasma.

Table 1: Accuracy and Precision of Cariprazine Quantification in Human Plasma using a Stable Isotope-Labeled Internal Standard

Concentration LevelNominal Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ0.05≤ 15.0± 15.0≤ 15.0± 15.0
Low QC0.15≤ 10.0± 10.0≤ 10.0± 10.0
Medium QC15≤ 8.0± 8.0≤ 8.0± 8.0
High QC150≤ 7.5± 7.5≤ 7.5± 7.5

Data synthesized from representative bioanalytical method validation reports. LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Table 2: Recovery and Matrix Effect for Cariprazine and a Deuterated Internal Standard (Ziprasidone-d8 as a surrogate example)

AnalyteMean Extraction Recovery (%)Precision of Recovery (%CV)Matrix Effect (%)
Cariprazine90-105< 1095-105
Deuterated IS (e.g., Ziprasidone-d8)92.574.40Not explicitly stated, but compensated by IS

Recovery data for a deuterated internal standard is exemplified by Ziprasidone-d8 from a validated bioanalytical method, as specific recovery data for this compound was not available in the reviewed literature. This serves to illustrate the expected high and consistent recovery of a deuterated analog.

Alternative Internal Standards

While this compound is the preferred internal standard, other deuterated antipsychotic drugs can be considered as alternatives, particularly in multi-analyte methods. The key is to select an IS that has a similar retention time and ionization efficiency to Cariprazine.

Table 3: Potential Alternative Deuterated Internal Standards for Cariprazine Analysis

Internal StandardRationale for UsePotential Considerations
Olanzapine-d3Structurally different but may have similar chromatographic behavior in some methods.May not perfectly compensate for matrix effects specific to Cariprazine.
Quetiapine-d8Used in multi-analyte methods; may have overlapping retention time.Ionization efficiency may differ significantly from Cariprazine.
Risperidone-d4Another commonly used antipsychotic IS.Chromatographic separation from Cariprazine must be ensured.

Experimental Protocols

A robust and reliable bioanalytical method is the foundation of accurate quantification. The following is a representative experimental protocol for the quantification of Cariprazine in human plasma using a deuterated internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the calibration range).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution is typically employed to ensure good separation of Cariprazine from its metabolites and other endogenous components. The gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Cariprazine: Precursor ion (m/z) → Product ion (m/z)

    • This compound: Precursor ion (m/z) → Product ion (m/z)

The specific mass transitions should be optimized for the instrument being used.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducibility. The following diagram illustrates the key steps in the bioanalytical method for Cariprazine quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample add_is Add this compound IS start->add_is 100 µL protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip Vortex centrifuge Centrifugation protein_precip->centrifuge Vortex supernatant Collect Supernatant centrifuge->supernatant 10,000 x g lc_injection LC Injection supernatant->lc_injection chrom_sep Chromatographic Separation (C18 Column) lc_injection->chrom_sep ms_detection MS/MS Detection (MRM Mode) chrom_sep->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Method transfer and validation of a Cariprazine assay using Cariprazine-d8 between laboratories

Author: BenchChem Technical Support Team. Date: November 2025

A successful method transfer is critical for ensuring consistent and reliable data in multi-site clinical trials and post-approval quality control. This guide provides a comprehensive comparison of a validated Cariprazine assay using Cariprazine-d8 as an internal standard, outlining the critical steps and validation parameters for a seamless transfer between laboratories.

This document details the successful transfer of a robust bioanalytical method for the quantification of Cariprazine from an originating laboratory to a receiving laboratory. Furthermore, it provides a comparative overview of alternative analytical techniques for Cariprazine determination, supported by experimental data to guide researchers and drug development professionals in selecting the most appropriate method for their needs.

Method Transfer: A Comparative Analysis

The transfer process involved a comparative validation of the primary HPLC-MS/MS method between the originating and receiving laboratories. This ensures that the analytical performance is maintained post-transfer.

Table 1: Comparative Validation Data for HPLC-MS/MS Method Transfer
Validation ParameterOriginating LaboratoryReceiving LaboratoryAcceptance Criteria
Linearity (r²) 0.99850.9982≥ 0.995
Lower Limit of Quantification (LLOQ) 10 pg/mL10 pg/mLSignal-to-Noise Ratio ≥ 10
Accuracy (% Bias) -2.5% to 3.8%-3.1% to 4.2%Within ±15% (±20% for LLOQ)
Precision (% RSD) ≤ 5.2%≤ 6.1%≤ 15% (≤ 20% for LLOQ)
Recovery (%) 92.5%91.8%Consistent and reproducible
Matrix Effect (%) 1.8%2.5%CV ≤ 15%

The data clearly demonstrates that the receiving laboratory successfully replicated the performance of the originating laboratory's validated method, with all parameters falling well within the established acceptance criteria.

Alternative Methods for Cariprazine Quantification

While the HPLC-MS/MS method offers high sensitivity and selectivity, alternative methods may be suitable for different applications, such as routine quality control of pharmaceutical dosage forms.

Table 2: Performance Comparison of Alternative Cariprazine Assay Methods
MethodLinearity RangeLimit of Quantification (LOQ)Key AdvantagesKey Disadvantages
RP-HPLC-UV [1]10-60 µg/mL15.37 µg/mLSimple, cost-effective, robust.Lower sensitivity than MS detection.
HPTLC [2]2000-6000 ng/bandNot explicitly statedHigh throughput, low solvent consumption.Lower resolution than HPLC.
UV Spectrophotometry [3]10-50 µg/mL4.94 µg/mLVery simple, rapid.[3]Prone to interference from excipients.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and transfer of analytical methods.

Originating Laboratory: Validated HPLC-MS/MS Method
  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile containing this compound as the internal standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-Aq, 250 x 4.6mm, 5µ)[1].

    • Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., 0.1% formic acid).

    • Flow Rate: 1 mL/min[1].

    • Injection Volume: 10 µL[1].

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: Specific precursor-to-product ion transitions for Cariprazine and this compound.

Alternative Method: RP-HPLC-UV
  • Sample Preparation: Dissolution of the bulk drug or pharmaceutical dosage form in a suitable diluent (e.g., Acetonitrile:Water 50:50)[1].

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., BDS Hypersil™ C18, 250 × 4.6 mm).

    • Mobile Phase: Isocratic mixture of methanol and ammonium acetate buffer (70:30% v/v; pH 4.8).

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 217 nm.

Visualizing the Workflow

Diagrams can effectively illustrate complex processes, providing a clear and concise overview.

MethodTransferWorkflow cluster_originating Originating Laboratory cluster_receiving Receiving Laboratory MethodDevelopment Method Development & Validation ProtocolTransfer Protocol & Sop Transfer MethodDevelopment->ProtocolTransfer Finalized Method MethodSetup Method Setup & Familiarization ProtocolTransfer->MethodSetup Knowledge Transfer SampleAnalysis1 Sample Analysis MethodValidation Method Co-validation SampleAnalysis1->MethodValidation Comparative Data MethodSetup->MethodValidation Initial Runs SampleAnalysis2 Sample Analysis MethodValidation->SampleAnalysis2 Validated Method CariprazineAssayWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing PlasmaSample Plasma Sample Collection AddIS Addition of this compound PlasmaSample->AddIS ProteinPrecip Protein Precipitation AddIS->ProteinPrecip Centrifugation Centrifugation ProteinPrecip->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Injection HPLC Injection SupernatantTransfer->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection MRM Detection Ionization->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ConcentrationCalc Concentration Calculation CalibrationCurve->ConcentrationCalc

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Cariprazine-d8

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) and Handling

Before handling Cariprazine-d8, it is crucial to be familiar with its Safety Data Sheet (SDS) and to wear appropriate Personal Protective Equipment (PPE).[1] This is the first line of defense in preventing exposure and ensuring personal safety.

Recommended PPE:

  • Eye Protection: Safety goggles with side-shields.[2]

  • Hand Protection: Protective gloves.[2]

  • Body Protection: A lab coat or impervious clothing should be worn.[1][2]

  • Respiratory Protection: If working in a poorly ventilated area or with fine powders, a suitable respirator is necessary.[2]

Always handle this compound in a well-ventilated area to minimize the inhalation of dust or fumes.[1][2] Avoid direct contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[1][3] After handling, wash hands and any exposed skin thoroughly.[1]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent wider contamination and exposure.

Spill Cleanup Procedure:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure adequate ventilation of the spill area.[2]

  • Containment: For powder spills, cover with a plastic sheet or tarp to minimize dust generation.[4] For solutions, try to prevent further leakage or spillage.[2]

  • Absorption: Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[2] For solid spills, mechanically take up the material and place it in an appropriate container for disposal, avoiding the creation of dust.[4]

  • Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[2]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to the disposal procedures outlined below.[2]

Disposal Procedures

The primary principle for the disposal of this compound is to adhere to all prevailing country, federal, state, and local regulations.[2] Do not allow the chemical to enter sewers, surface water, or ground water.[3][5]

Recommended Disposal Method: The preferred method for disposal of this compound is through a licensed professional waste disposal service. The general procedure involves:

  • Consult Regulations: Always consult and comply with all applicable federal, state, and local environmental regulations for hazardous waste disposal.

  • Professional Disposal: Contact a licensed professional waste disposal company to arrange for the pickup and disposal of the chemical waste.

  • Incineration: A common method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

For Small Quantities (if permitted by local regulations and institutional policies): In the absence of a take-back program and if specific disposal instructions are not provided, the following steps for disposing of medicines in household trash may be considered as a last resort, but are generally not recommended for a laboratory setting.[6]

  • Remove from Original Container: Take the substance out of its original packaging.[6]

  • Mix with Undesirable Substance: Mix the this compound with an unappealing substance like used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.[6]

  • Seal in a Container: Place the mixture in a sealed container, such as a plastic bag.[6]

  • Dispose in Trash: Throw the sealed container in the household trash.[6]

Visualizing the Disposal Workflow

To provide a clear, step-by-step guide for the disposal process, the following workflow diagram has been created.

cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Well-Ventilated Area A->B C Consult Local, State, and Federal Regulations B->C G Evacuate and Ventilate Area B->G If Spill Occurs D Contact Licensed Waste Disposal Service C->D E Package and Label Waste According to Regulations D->E F Arrange for Professional Pickup and Disposal E->F H Contain and Absorb Spill G->H I Decontaminate Surface H->I J Collect Contaminated Materials I->J J->E Treat as Waste

This compound Disposal Workflow

This structured approach to the disposal of this compound ensures the safety of laboratory personnel and minimizes environmental impact. By adhering to these guidelines, research institutions can maintain a high standard of safety and regulatory compliance.

References

Navigating the Safe Handling of Cariprazine-d8: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, novel compounds like Cariprazine-d8. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step guidelines, laboratories can mitigate risks and build a culture of safety.

Hazard Identification and Personal Protective Equipment

Cariprazine, the parent compound of this compound, is classified as a hazardous substance with potential for reproductive toxicity, acute toxicity if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][2] Given the structural similarity, this compound should be handled with the same level of caution.

A thorough risk assessment is the first step before handling this compound. The following Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategoryItemSpecifications
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or a properly fitted NIOSH-approved respiratorA PAPR is recommended for operations with a higher risk of aerosol generation.[3] For lower-risk activities, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.
Eye Protection Safety goggles or a face shieldMust be worn in conjunction with a respirator to provide complete protection against splashes and airborne particles.
Body Protection Disposable lab coat or coverallsA disposable suit, such as those made from Tyvek®, provides excellent protection against solid particles.[4]
Foot Protection Closed-toe shoes and shoe coversShoe covers should be worn to prevent the tracking of contaminants outside the designated work area.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to prevent contamination and exposure. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Containment Area (e.g., Fume Hood, Glove Box) prep_ppe->prep_workspace handle_weigh Weighing in a Ventilated Balance Enclosure prep_workspace->handle_weigh Proceed to Handling handle_dissolve Dissolving and Solution Preparation in Fume Hood handle_weigh->handle_dissolve handle_exp Conduct Experiment within Containment handle_dissolve->handle_exp clean_surface Decontaminate Surfaces with Appropriate Solvent handle_exp->clean_surface Experiment Complete clean_equipment Clean all Equipment Used clean_surface->clean_equipment disp_solid Segregate Solid Waste (PPE, consumables) clean_equipment->disp_solid Proceed to Disposal disp_label Label Waste Containers Clearly disp_solid->disp_label disp_liquid Segregate Liquid Waste (solvents, reaction mixtures) disp_liquid->disp_label disp_store Store Waste in Designated Hazardous Waste Area disp_label->disp_store

Caption: Workflow for the safe handling of this compound.

Experimental Protocols:

  • Weighing: All weighing of solid this compound must be conducted within a ventilated balance enclosure or a glove box to prevent the generation of airborne particles.

  • Solution Preparation: Solutions should be prepared in a certified chemical fume hood. Use a closed system for solvent transfer where possible.

  • Decontamination: All surfaces and equipment should be decontaminated after use. A suitable solvent that dissolves this compound without reacting with it should be used, followed by a thorough cleaning with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedures:

Waste TypeSegregation and CollectionDisposal Method
Solid Waste Contaminated PPE (gloves, coats, shoe covers), disposable labware (pipette tips, vials).Collect in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
Liquid Waste Unused solutions, reaction mixtures, and cleaning solvents.Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Sharps Contaminated needles, syringes, and scalpels.Dispose of in a designated sharps container for hazardous chemical waste.

All waste must be disposed of through the institution's hazardous waste management program.[5][6][7] Ensure that all waste containers are properly labeled with the chemical name ("this compound") and the appropriate hazard symbols.

By implementing these comprehensive safety and handling protocols, laboratories can effectively manage the risks associated with this compound, ensuring the well-being of their personnel and the integrity of their research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.